Urushiol II

Catalog No.
S1960369
CAS No.
35237-02-6
M.F
C21H34O2
M. Wt
318.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Urushiol II

CAS Number

35237-02-6

Product Name

Urushiol II

IUPAC Name

3-[(Z)-pentadec-8-enyl]benzene-1,2-diol

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

InChI

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(22)21(19)23/h7-8,15,17-18,22-23H,2-6,9-14,16H2,1H3/b8-7-

InChI Key

GWOCLAPCXDOJRL-FPLPWBNLSA-N

SMILES

CCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)O

Canonical SMILES

CCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)O

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC1=C(C(=CC=C1)O)O

The exact mass of the compound Urushiol II is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Polyketides [PK] -> Phenolic lipids [PK15] -> Alkyl catechols and derivatives [PK1502]. However, this does not mean our product can be used or applied in the same or a similar way.

Proposed Biosynthetic Pathway to Urushiol

Author: Smolecule Technical Support Team. Date: February 2026

The diagram below outlines the current understanding of the urushiol biosynthesis pathway, based on recent experimental evidence.

urushiol_pathway FattyAcid C16/C18 Fatty Acid PKS Polyketide Synthase (PKS) & Associated Enzymes FattyAcid->PKS Tetraketide Tetraketide AnacardicAcid Anacardic Acid Tetraketide->AnacardicAcid Decarboxylase Decarboxylase AnacardicAcid->Decarboxylase Evidence1 Anacardic Acid identified in hairy root cultures [1] AnacardicAcid->Evidence1 Cardanol Cardanol Hydroxylase Cardanol-Specific Hydroxylase Cardanol->Hydroxylase Evidence2 Cardanol identified as penultimate metabolite [2] Cardanol->Evidence2 Urushiol Urushiol PKS->Tetraketide Decarboxylase->Cardanol Hydroxylase->Urushiol

Current understanding of the urushiol biosynthesis pathway, showing key intermediates and supporting evidence. [2] [1]

Key Metabolic Intermediates and Evidence

The table below summarizes the core intermediates in the proposed pathway and the experimental data that supports their role.

Metabolic Intermediate Role in Pathway Experimental Evidence
C16/C18 Fatty Acid Proposed initial substrate for a polyketide synthase. [1] Pathway inferred from first principles and structural analysis. [2]
Anacardic Acid Proposed cyclized and aromatized intermediate. [1] First identified in poison ivy hairy root cultures; presence supports its role as a precursor. [1]
Cardanol Penultimate metabolite (stable intermediate) before final hydroxylation. [2] C15-cardanol congeners identified in nascent poison ivy seedling extracts; levels correlated with urushiol congeners. [2]
Urushiol Final allergenic product of the pathway. Accumulation and congener composition analyzed via GC-MS in multiple studies. [2] [1]

Quantitative Data on Urushiol Composition

Research has revealed significant variation in urushiol content, influenced by genetics and environment. The data in the table below highlights this quantitative variability.

Parameter Quantitative Findings Experimental Context
Accession-Level Variation Steady-state urushiol levels showed significant differences between geographically isolated populations. [2] In vitro germinated seedlings from different US states (e.g., Texas, Virginia, Iowa) were analyzed. [2]
Extreme Value Range Highest to lowest total C15- and C17-urushiol levels varied by over two orders of magnitude (96.1-fold and 108.8-fold, respectively). [2] Analysis of individual seedlings across all accessions, indicating a wide natural range of production. [2]
C15:C17 Urushiol Ratio Maximum and minimum C15:C17 urushiol ratio across accessions differed by no more than 3-fold. [2] Suggests that the biosynthesis of C15 and C17 urushiols is highly correlated within a plant. [2]
Novel Isomers Identified Multiple novel C15 and C17 urushiol isomers with identical m/z but different elution times were identified. [2] GC-MS analysis revealed previously unreported isomers, expanding known urushiol diversity. [2]

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the methodologies used in the cited studies.

Plant Material and In Vitro Germination [2]
  • Source: Poison ivy drupes were collected from geographically isolated populations across the United States.
  • Sterilization & Germination: Drupes were scarified, surface-sterilized, and germinated in the dark on synthetic media in Magenta boxes to produce etiolated seedlings.
  • Harvesting: Seedlings were harvested at the "nascent fully-emerged" stage, frozen, and stored for analysis to ensure developmental consistency.
Hairy Root Culture Transformation [1]
  • Objective: To establish a system for molecular genetic characterization of urushiol biosynthesis.
  • Method:
    • Agrobacterium Strain: Used Agrobacterium rhizogenes (strains R1000 or ATCC15834).
    • Inoculation: Hypocotyls of etiolated poison ivy seedlings were prick-inoculated with the bacteria.
    • Selection: Excised hypocotyl segments with emerging callus and roots were transferred to hormone-independent selection media to establish stable hairy root lines.
    • Transgenesis: The protocol successfully incorporated a Firefly Luciferase reporter gene at high frequency, confirming its utility for genetic studies.
Metabolite Extraction and Analysis by GC-MS [2] [1]
  • Extraction: Alkylphenols (urushiol, cardanols) were extracted from frozen seedling tissue or hairy root cultures.
  • Derivatization: Extracts were derivatized, typically using trimethyl-silane (TMS), to make them volatile for GC-MS analysis.
  • Analysis:
    • Separation: Metabolites were separated by gas chromatography (GC).
    • Identification & Quantification: Metabolites were identified using mass spectrometry (MS) by comparing their mass-to-charge ratios (m/z) and elution times to standards or predicted structures. Quantification was based on peak areas.

Key Research Gaps and Future Directions

Despite recent progress, several critical questions remain unanswered, presenting opportunities for further research:

  • Enzyme Identification: While the pathway is proposed, the specific genes encoding enzymes like the polyketide synthase (PKS), the decarboxylase, and the cardanol-specific hydroxylase have not been conclusively identified or characterized. [2] [1]
  • Regulatory Mechanisms: It is unclear how the pathway is regulated to produce the specific mixture of urushiol congeners (C15 vs. C17, saturated vs. unsaturated) and what genetic factors underlie the observed accession-level differences. [2]
  • Full Pathway Validation: The proposed pathway requires further validation through techniques such as isotopic labeling to trace flux and functional assays of the putative enzymes in a heterologous system.

References

cardanol hydroxylase activity in urushiol biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Background and Initial Evidence

Urushiol is a mixture of catechols with alkyl or alkenyl side chains of 15 or 17 carbons. The complete biosynthetic pathway has historically contained gaps, particularly in the final steps.

  • The Metabolic Precursor Hypothesis: It was long proposed that urushiol is derived from anacardic acid. A key unanswered question was whether the conversion proceeded directly to urushiol or occurred via a stable intermediate, cardanol [1] [2].
  • Empirical Validation of Cardanol: A 2019 study provided the first empirical evidence for cardanol as a penultimate metabolite. Researchers identified a suite of C15-cardanol congeners and isomers in poison ivy seedling extracts that directly corresponded to the C15-urushiol congeners observed [1] [2] [3]. This discovery strongly supported a two-step pathway where anacardic acid is first decarboxylated to cardanol, which is then hydroxylated to form urushiol.
  • Proposal of Cardanol Hydroxylase: Based on this evidence, the study proposed that the final step is catalyzed by a dedicated cardanol-specific hydroxylase activity [1] [2] [3].

The following table summarizes the key differences between these related phenolic lipids.

Compound Core Structure R-Group Notable Characteristics
Anacardic Acid Salicylic acid derivative C15 or C17 (saturated or unsaturated) chain Carboxyl group present; found in cashew nutshell liquid [4]
Cardanol Phenol (monohydric benzene-1-ol) C15 or C17 (saturated or unsaturated) chain Decarboxylated derivative of anacardic acid; proposed stable intermediate in urushiol biosynthesis [1] [2]
Urushiol Catechol (benzene-1,2-diol) C15 or C17 (saturated or unsaturated) chain The contact allergen from poison ivy; final product of the proposed pathway [1]

The diagram below illustrates this proposed biosynthetic pathway from the foundational 2019 research.

G AnacardicAcid Anacardic Acid Cardanol Cardanol AnacardicAcid->Cardanol Decarboxylation Urushiol Urushiol Cardanol->Urushiol Hydroxylation (Proposed Cardanol Hydroxylase)

Proposed two-step biosynthetic pathway from anacardic acid to urushiol via cardanol.

Current Research and Methodologies

A major ongoing USDA-NIFA funded project (2022-2026) aims to definitively characterize these late metabolic steps. The experimental approaches provide a template for how this research is being conducted [5].

Transcriptional Profiling to Identify Candidates
  • Objective: To identify poison ivy transcripts whose expression levels are positively correlated with urushiol accumulation across different tissues.
  • Methodology: RNA sequencing (RNA-Seq) is performed on a diverse panel of 18 poison ivy organs with varying urushiol levels. Bioinformatic analysis (linear regression) identifies transcripts that are differentially expressed and correlated with urushiol abundance.
  • Outcome: The project has successfully identified 18 candidate transcripts that meet the criteria. These encode enzyme families consistent with oxidative hydroxylation, such as cytochrome P450s, oxoglutarate-dependent oxygenases, and flavin-dependent monooxygenases [5].
Biochemical Validation of Enzyme Activity
  • Objective: To test whether the candidate enzymes can catalyze the conversion to urushiol.
  • Methodology: Candidate transcripts are cloned and expressed in a heterologous system. The recombinant enzymes are then assayed in vitro for their ability to convert potential substrates (anacardic acid or cardanol) into urushiol. A complementary in planta assay involves transiently expressing the candidate genes in Nicotiana benthamiana leaves infiltrated with anacardic acid and monitoring for urushiol production [5].
  • Challenges: Initial attempts to detect reproducible hydroxylase activity in crude poison ivy cell-free extracts were unsuccessful, highlighting the technical difficulty of this work [5].
Genetic Validation in Plant Cultures
  • Objective: To confirm the essential role of the candidate genes in urushiol production within living plant tissue.
  • Methodology: Reverse genetics techniques, such as RNA interference (RNAi) or CRISPR genome editing, are used to suppress or knock out the candidate genes in transgenic poison ivy hairy root cultures. The resulting cultures are then analyzed for a reduction in urushiol levels, providing functional evidence [5].

Future Research and Implications

The confirmation of a specific cardanol hydroxylase would complete the understanding of urushiol biosynthesis and has significant applied implications:

  • Bio-sustainable Production: Foundational knowledge of the biosynthetic pathway and enzymes enables synthetic biology approaches. This could lead to the engineering of microbes or agricultural systems for the industrial-scale production of urushiol, which is a high-value natural polymer for coatings and adhesives, reducing reliance on extraction from slow-growing plants [5].
  • Specific Inhibitor Development: Identifying the exact enzyme could open avenues for developing highly specific inhibitors. These could have applications as topical treatments to prevent poison ivy dermatitis or as ecological management tools for controlling poison ivy growth [1].

The current state of research on cardanol hydroxylase activity is that the pathway has been strongly inferred through metabolite profiling, and the hunt for the specific gene and enzyme is in its final, active stages.

References

novel C15 and C17 urushiol isomers identification

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Workflow for Identification

The identification of these novel isomers was achieved through a controlled in-vitro growth study and targeted chemical analysis [1] [2]. The following diagram outlines the core experimental workflow.

Start Seedling Germination A In-vitro Growth (Geographically isolated accessions) Start->A B Harvest at Nascent Seedling Stage A->B C Alkylphenol Extraction B->C D Derivatization (TMS Silanization) C->D E GC-MS Analysis D->E F Data Interpretation E->F End Identification of Novel Urushiol Isomers & Cardanols F->End

Experimental Workflow for Urushiol Isomer Identification

Detailed Protocols for Key Steps
  • Plant Material and Growth Conditions: The study used poison ivy seedlings from geographically isolated populations. Seeds were scarified and germinated under sterile conditions to ensure a homogeneous environment [1] [2].
  • Sample Preparation: Seedlings were harvested at a precise developmental stage. Alkylphenols were extracted from the frozen tissue, likely using organic solvents [1] [2].
  • Derivatization and GC-MS Analysis: Extracts were derivatized using N-trimethylsilylimidazole (TMS) to make urushiol compounds more volatile for GC-MS [3]. Analysis was performed using a Rxi-5ms column with specific temperature programming [3].
  • Isomer Identification: Novel isomers were identified based on identical mass-to-charge ratios but different GC elution times, indicating distinct compounds with the same molecular formula [1] [2].

Analytical Techniques and Biosynthesis

Different mass spectrometry techniques offer varying advantages, as summarized in the table below.

Technique Key Application Sensitivity Key Detail
GC-MS (SIM Mode) Detects total alk-(en)-yl catechols High Programmed to monitor fragment ions m/z 179 and 267 (TMS-derivatized 3-methylcatechol) [3].
LC-MS/MS Detects specific urushiol congeners High Targeted detection of multiple pentadecylcatechols and heptadecylcatechols [3].

The study also identified cardanol congeners corresponding to the novel urushiol isomers [1] [2]. This supports the biosynthetic pathway where cardanols are precursors to urushiols, converted by a proposed cardanol-specific hydroxylase activity [1] [2].

Biological and Research Implications

  • Allergenic Potency: The degree of unsaturation in the urushiol side chain is critical; congeners with more double bonds are more potent allergens [1] [4]. Novel isomers may have different allergenic properties.
  • Accession-Level Variation: Significant differences in urushiol accumulation levels and congener composition exist between geographically isolated poison ivy populations, suggesting genetic differentiation and local adaptation [1] [2].

These findings open several promising research directions, including elucidating the complete urushiol biosynthetic pathway, characterizing the enzymatic activity of the proposed cardanol hydroxylase, and investigating the specific allergenicity of each novel isomer.

References

Accession-Level Differentiation of Urushiol Congeners

Author: Smolecule Technical Support Team. Date: February 2026

The following tables consolidate key quantitative findings on urushiol congener composition and the experimental workflow for its analysis.

Table 1: Urushiol Congener Composition by Plant Source

Plant Source Alkyl Chain Length Degree of Unsaturation Relative Abundance (%) Key Differentiating Factors Reference
Poison Ivy (T. radicans) C15 (Pentadecyl) 0-3 double bonds Varies by accession [1] Geographically isolated populations show different accumulation levels [1]. [1] [2]
C17 (Heptadecyl) 2-4 double bonds Varies by accession [1] [1] [2]
Japanese Lacquer Tree (T. vernicifluum) C15 (Pentadecyl) 0-3 double bonds C15:3 (~65%) is dominant [2] Higher proportion of tri-unsaturated C15 congeners compared to other sources [2]. [2]
C17 (Heptadecyl) 1-2 double bonds Low abundance [2] [2]
Poison Oak (T. pubescens) C15 & C17 0-4 double bonds C17:3 (35-63%) is dominant [2] High abundance of C17-chain urushiols, particularly C17:3 [2]. [2]
Mango (M. indica) C15 & C17 Resorcinol core C17:1 (53%) and C17:2 (33%) are dominant [2] Contains alk(en)yl resorcinols, not catechols (urushiols) [2]. [2]

Table 2: Key Experimental Protocols for Urushiol Analysis

Protocol Step Core Methodology Technical Details & Critical Parameters Application Example
1. Sample Preparation In vitro seedling germination or plant material extraction [1] [3]. Homogeneous growth conditions (e.g., Magenta boxes) to minimize environmental variance; tissue harvested at a specific developmental stage [1]. Comparing nascent seedlings from geographically isolated poison ivy accessions [1].
2. Compound Extraction Solvent extraction from plant tissue or products [4] [3]. Use of organic solvents like Dichloromethane (DCM) or Hexane; centrifugation for phase separation [4] [3]. Extracting urushiol from consumer products labeled to contain Toxicodendron [4].
3. Derivatization Silanization for Gas Chromatography (GC) analysis [1] [4]. Treatment with agents like N-trimethylsilylimidazole (TMS) to increase volatility and stability for GC [1] [4]. Detecting 3-methylcatechol (3MC) as a surrogate fragment for alk(en)yl catechols [4].
4. Separation & Quantification Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [1] [4] [5]. GC-MS: SIM mode to monitor characteristic fragment ions (e.g., m/z 179, 267 for TMS-urushiol) [1] [4]. HPLC: UV detection with specific markers for quantification [5]. Identifying novel C15 and C17 urushiol isomers in poison ivy seedlings [1]; quantifying thitsiol and urushiol in lacquer tree sap [5].

Detailed Experimental Workflow

For a typical study investigating accession-level differentiation, the process can be summarized in the following workflow. The DOT script below generates a diagram of this process.

G Start Plant Accession Collection A In Vitro Germination/ Sample Preparation Start->A B Solvent Extraction A->B C Derivatization (e.g., Silanization) B->C D Chromatographic Separation (GC or LC) C->D E Mass Spectrometric Analysis (MS or MS/MS) D->E F Data Analysis: Congener Identification & Quantification E->F End Report Accession-Level Differences F->End

Experimental workflow for urushiol analysis from sample to data.

Key Research Insights

  • Novel Isomers and Biosynthesis: Research has identified previously unknown C15 and C17 urushiol isomers in poison ivy seedlings [1]. The presence of cardanols in these extracts provides empirical evidence supporting that cardanols are stable intermediates in urushiol biosynthesis, likely acted upon by a cardanol-specific hydroxylase [1].
  • Allergenic Mechanism: Urushiols are pro-electrophilic haptens. Studies show they localize to mitochondria and inhibit the mitochondrial electron transport chain, specifically within Complex III between cytochromes bL and bH [6]. This mitochondrial dysfunction is a proposed mechanism for initiating the innate immune response in contact dermatitis, and the allergenicity is potentiated with increasing unsaturation in the aliphatic chain [6].

References

urushiol II chemical ecology in Toxicodendron radicans

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Biosynthesis

Urushiols are alk(en)yl catechol derivatives with 15- or 17-carbon side chains that can be saturated or have 1-3 double bonds [1] [2]. The specific structure influences allergenicity, with greater unsaturation correlating to higher allergenic potential [1].

The proposed biosynthetic pathway begins with fatty acid metabolism, but the specific genes and enzymes involved are not fully characterized [1] [3]. Key genomic and transcriptomic resources are under development to identify urushiol biosynthetic genes [3].

G Fatty Acid Metabolism Fatty Acid Metabolism Polyketide Synthase (PKS) Activity Polyketide Synthase (PKS) Activity Fatty Acid Metabolism->Polyketide Synthase (PKS) Activity Tetraketide Intermediate Tetraketide Intermediate Polyketide Synthase (PKS) Activity->Tetraketide Intermediate Reduction & Aldol Condensation Reduction & Aldol Condensation Tetraketide Intermediate->Reduction & Aldol Condensation Anacardic Acid Anacardic Acid Tetraketide Intermediate->Anacardic Acid Decarboxylation & Hydroxylation Decarboxylation & Hydroxylation Reduction & Aldol Condensation->Decarboxylation & Hydroxylation Alkylcatechol (Urushiol) Alkylcatechol (Urushiol) Decarboxylation & Hydroxylation->Alkylcatechol (Urushiol) Anacardic Acid->Alkylcatechol (Urushiol)

Figure 1: Proposed biosynthetic pathway for urushiols. A confirmed pathway involves anacardic acid as a precursor (green), while other steps (blue) are postulated but not fully validated [1] [3].

Spatial Distribution and Variation

Advanced imaging reveals that different urushiol congeners accumulate in distinct plant tissues, suggesting complex regulation:

  • C15 Urushiols (e.g., C15:1, C15:2) are primarily localized to resin ducts [1]
  • C17 Urushiols (e.g., C17:2, C17:3) are more widely distributed in cortex and vascular tissues [1]

This differential distribution could indicate separate biosynthesis sites or transport mechanisms [1]. Urushiol accumulation also varies by plant organ, with developing drupes (fruits) showing significantly higher levels, making them promising for studying biosynthetic gene expression [3].

Proposed Ecological Roles

Urushiol's primary ecological function is considered pre-formed chemical defense. Research indicates it is not inducible by simulated herbivory or stress hormones like jasmonic acid, supporting its role as a constitutive defense [3]. However, the specific herbivores or pathogens targeted remain unclear.

Analytical Methods for Study

The table below summarizes key techniques for investigating urushiol chemical ecology:

Method Application Key Insights References
MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Imaging) In-situ localization of different urushiol congeners in plant tissues. Revealed distinct tissue-specific distribution of C15 vs. C17 urushiols. [1]
GC-MS/LC-MS (Gas/Liquid Chromatography-Mass Spectrometry) Identification and quantification of urushiols from plant extracts. Confirmed presence and relative abundance of various congeners; used for quantification. [1] [4] [3]
Stable Genetic Transformation Development of transgenic poison ivy tissues (e.g., hairy root cultures). Enables functional genetic studies and genome editing to test gene function. [3]
Transcriptome Analysis Profiling gene expression in different tissues or treatments. Aims to identify genes involved in urushiol biosynthesis (e.g., by comparing high-urushiol tissues like drupes). [3]

Unanswered Questions and Future Research

Critical knowledge gaps in urushiol chemical ecology include:

  • Complete Biosynthetic Pathway: The specific enzymatic steps and corresponding genes remain largely unknown [1] [3]
  • Ecological Target: What specific herbivores, pathogens, or environmental stressors urushiol defense evolved against is not well understood [3]
  • Regulation Mechanisms: How production and accumulation of different congeners are regulated by development, season, or environment requires further investigation [3]

Future research should leverage genomic resources [3] [5] and genetic tools [3] to address these questions.

References

Urushiol Accumulation and Plant Growth Under Elevated CO₂

Author: Smolecule Technical Support Team. Date: February 2026

Experimental studies demonstrate that elevated CO₂ significantly enhances both the growth of poison ivy and its production of the allergenic compound urushiol. The table below summarizes the key quantitative findings from controlled studies.

Study Focus Experimental Conditions Key Findings on Growth Key Findings on Urushiol

| Poison ivy growth and toxicity [1] | CO₂ levels: 300, 400, 500, 600 µmol mol⁻¹ (approx. mid-20th century to 2090 projections). Duration: 250 days. | Significant increases in leaf area, leaf/stem weight, and rhizome length. Greatest relative increase from 300 to 400 µmol mol⁻¹. | - Concentration: Non-significant increase (p=0.18).

  • Total per plant: Significant increase at all levels above 300 µmol mol⁻¹. | | Congener composition [2] | In-vitro seedlings from different geographic accessions grown under uniform conditions. | Not the primary focus of the study. | Identification of novel C15 and C17 urushiol isomers. Accession-level differences in congener composition. | | Allergenic potency [3] | In vitro analysis of urushiol's effect on mitochondrial function. | Not applicable. | Urushiols with a higher number of unsaturations in the aliphatic chain exert a stronger inhibitory effect on mitochondrial respiration. |

Experimental Protocols for Key Studies

For researchers aiming to replicate or build upon these findings, here is a detailed overview of the methodologies used in the pivotal studies.

  • Study on CO₂ Effects on Growth and Urushiol Production [1]:

    • Plant Material: Poison ivy (Toxicodendron radicans) plants.
    • CO₂ Exposure: Plants were exposed to a range of CO₂ concentrations (300, 400, 500, and 600 µmol mol⁻¹) in controlled environment chambers. These levels were chosen to approximate the atmospheric conditions from the mid-20th century, the present day, and projections for 2050 and 2090.
    • Duration: The experiment was conducted over 250 days.
    • Growth Metrics: Measured parameters included leaf area, leaf and stem weight (biomass), and rhizome length.
    • Urushiol Quantification: The study analyzed the concentration of urushiol (amount per unit mass) and the total urushiol produced per plant.
  • Study on Accession-Level Differences and Novel Isomers [2]:

    • Plant Material: In-vitro germinated poison ivy seedlings from geographically isolated populations (accessions).
    • Growth Conditions: Seedlings were grown in a homogeneous, sterile environment (Magenta boxes) to eliminate environmental variability and assess genetic differences.
    • Harvesting: Seedlings were harvested at the nascent fully-emerged stage.
    • Chemical Analysis: Alkylphenols were extracted from frozen tissue and analyzed using gas chromatography-mass spectrometry (GC-MS). This allowed for the identification and quantification of specific urushiol congeners and isomers.

Mechanisms Behind Increased Urushiol and Allergenicity

The increased urushiol production is part of a broader positive growth response of poison ivy to elevated CO₂. The biological mechanisms underpinning these changes are outlined below.

G CO2 Elevated CO₂ Growth Enhanced Plant Growth CO2->Growth Unsaturation Shift in Urushiol Profile CO2->Unsaturation Hypothesized Biomass Increased Leaf Biomass Growth->Biomass TotalUrushiol ↑ Total Urushiol per Plant Biomass->TotalUrushiol Allergenicity ↑ Potential Allergenicity Unsaturation->Allergenicity TotalUrushiol->Allergenicity

Summary of the proposed mechanistic pathway linking elevated CO₂ to increased allergenicity in poison ivy.

Implications for Public Health and Future Research

The consistent findings across studies point to a tangible and growing public health concern.

  • Increased Exposure Risk: With poison ivy plants producing more biomass and a greater total amount of urushiol per plant, the likelihood of human contact and subsequent allergic reactions is expected to rise [1].
  • Enhanced Allergenic Potency: The shift in urushiol composition towards more unsaturated congeners is particularly concerning. Research has shown that urushiols with a higher number of double bonds in the side chain are allergenically more potent [2] [3]. This means future poison ivy plants may not only be more widespread but also cause more severe reactions.
  • Research Gaps: Most studies measure total urushiol. Future research should prioritize quantifying how specific urushiol congeners, particularly the saturated versus unsaturated forms, change under elevated CO₂. Furthermore, long-term field studies are needed to validate these controlled environment findings in natural ecosystems.

References

anacardic acid as urushiol II precursor metabolite

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathway and Experimental Evidence

The biosynthesis of urushiol from anacardic acid is hypothesized to proceed via a two-step pathway, with cardanol as a stable intermediate.

G A Anacardic Acid (6-Alkylsalicylic Acid) B Cardanol (3-Alkylphenol) A->B Decarboxylation C Urushiol (3-Alkylcatechol) B->C Enzymatic Hydroxylation

Figure 1: The proposed two-step biosynthetic pathway from anacardic acid to urushiol, with cardanol as an intermediate.

  • Key Experimental Findings: A 2019 study on poison ivy (Toxicodendron radicans) provided empirical validation for this pathway. Researchers identified and measured C15-cardanol congeners and isomers in poison ivy seedling extracts that directly corresponded to the C15-urushiol congeners present [1] [2]. This co-occurrence strongly supports the role of cardanol as the penultimate metabolite [1]. The study further proposed that the final step is catalyzed by a cardanol-specific hydroxylase activity [1] [2].

Quantitative Analysis of Metabolites

The 2019 study provided quantitative data on the variation of these compounds across different poison ivy accessions, highlighting the biochemical diversity.

Analyte Measurement Observed Variation (Across Accessions) Key Finding
Total C15- & C17-Urushiol Steady-state accumulation levels 96.1 to 108.8-fold (most extreme values) [2] Significant accession-level differences; Texas & Virginia accessions higher than Iowa [2].
C15-Urushiol Isomers Number of novel isomers identified 4 C15:1 isomers; 2 C15:2 isomers; 2 C15:3 isomers [2] Chemical diversity of urushiol is greater than previously reported [2].
C15-Cardanol Steady-state accumulation levels Significant differences between accessions [2] Congruent with urushiol variation, supporting its role as a direct precursor [1] [2].

Research Protocols and Key Considerations

For researchers aiming to replicate or build upon these findings, here are the core methodologies and considerations derived from the key study.

  • Plant Material and Growth: The study used nascent, fully-emerged poison ivy seedlings germinated in vitro from geographically isolated populations. This approach controls environmental variance, suggesting that observed differences are genetically based [1] [2].
  • Metabolite Extraction and Analysis: Alkylphenols were extracted from frozen seedling tissue and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). Analytes were derivatized with trimethyl-silane (TMS) before injection [2].
  • Data Interpretation: The identification of novel urushiol and cardanol isomers with identical mass but different elution times requires high-resolution separation and careful data analysis [2].

References

urushiol II steady-state accumulation in nascent seedlings

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Urushiol Accumulation in Seedlings

The following data summarizes key findings from a 2019 study on accession-level differentiation in urushiol levels in nascent poison ivy seedlings [1].

Table 1: Accession-Level Differences in Steady-State Urushiol Levels [1]

Accession (Collection State) Total C15- and C17-Urushiols Total C15-Urushiols Total C17-Urushiols C15:C17 Urushiol Ratio
Iowa Lowest Lowest Lowest Significantly different from VA-MontCo1, NJ, and TX
Texas Significantly higher than Iowa - - Significantly different from VA-MontCo1 and NJ
Virginia (VA-MontCo1) Significantly higher than Iowa - - Highest (Significantly different from IA, MI, and TX)
New Jersey - - - Significantly different from Iowa and Texas
Michigan - - - Significantly different from VA-MontCo1
Overall Range (10th to 90th percentile) - 7.7-fold variation - Maximum 3-fold difference between accessions
Extreme Observed Range (Min to Max) - 96.1-fold variation 108.8-fold variation -

Table 2: Identified Urushiol Congeners and Novel Isomers in Seedlings [1]

Alkyl Chain Length Degrees of Unsaturation Previously Known Isomers Novel Isomers Identified (2019)
C15 (Pentadec(en)yl) 0 (saturated) - C15:0d, C15:0e
1 (mono-unsaturated) Two known isomers [1] C15:1c, C15:1d (four total isomers observed)
2 (di-unsaturated) - C15:2b, C15:2c
3 (tri-unsaturated) - C15:3a, C15:3b
C17 (Heptadec(en)yl) Various Two C17:2 isomers [1] New isomers were observed (specifics not listed in abstract)

Detailed Experimental Protocol

The following workflow outlines the key methodological steps from the 2019 study on urushiol accumulation in nascent seedlings [1].

Start Start: Seedling Germination A Plant Material Collection (Geographically isolated populations) Start->A B In Vitro Germination (Sterile, scarified drupes in Magenta boxes) A->B C Harvesting (Nascent fully-emerged seedlings) B->C D Sample Storage (Frozen tissue) C->D E Alkylphenol Extraction D->E F Chemical Derivatization (Trimethyl-silane (TMS) derivatization) E->F G Analysis (Gas Chromatography-Mass Spectrometry (GC-MS)) F->G H Data Processing (Log10 transformation, normal quantile distribution) G->H

Experimental workflow for urushiol analysis in poison ivy seedlings [1]

Key Experimental Details [1]:
  • Plant Material: Geographically isolated accessions were used to investigate genetic differentiation.
  • Growth Conditions: Skotomorphic (etiolated) hypocotyls from seedlings germinated in sterile Magenta boxes provide a homogeneous environment to minimize phenotypic plasticity.
  • Harvesting: All seedlings were harvested at the same developmental stage (nascent fully-emerged seedling stage) to ensure comparability.
  • Chemical Analysis: Alkylphenols were extracted from frozen tissue and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) of their trimethyl-silane (TMS) derivatives. This method separates compounds based on their volatility and identifies them by their mass-to-charge ratio.
  • Data Analysis: Accumulation levels were analyzed as Log10 transformed data, which approximated a normal quantile distribution. This allowed for the identification of extreme values that were not statistical outliers.

Insights into Urushiol Biosynthesis

The research also provided new evidence supporting the long-hypothesized biosynthetic pathway for urushiol, identifying key metabolic precursors.

A Fatty Acid Metabolism (C16/C18 Fatty Acid-CoA) B Polyketide Synthase Activity (Tetraketide formation) A->B C Cyclization & Aromatization B->C D Anacardic Acid C->D E Decarboxylation D->E F Cardanol E->F G Cardanol-Specific Hydroxylase F->G H Urushiol G->H

Proposed urushiol biosynthesis pathway with newly validated steps [1] [2]

Key Findings on Biosynthesis [1]:
  • Identification of Cardanol: The study identified C15-cardanol congeners and isomers in the seedling extracts. These compounds correspond to the expected immediate precursors for the observed C15-urushiols.
  • Support for Two-Step Pathway: The presence of stable cardanol intermediates supports the two-step conversion model from anacardic acid to urushiol (via cardanol), rather than a single concerted reaction.
  • Proposed Enzyme Activity: Based on the cardanol congeners found, the study proposed that the penultimate step in urushiol biosynthesis is a cardanol-specific hydroxylase activity.

Research Implications and Notes

  • Stable Transformation Protocol: A 2020 study established a stable transformation protocol using Agrobacterium rhizogenes to generate "hairy root" cultures in poison ivy [2]. This platform is valuable for future reverse-genetic studies to characterize the genes involved in urushiol biosynthesis.
  • Reference Date: Please be aware that the core quantitative data on seedling accumulation is from a 2019 publication [1]. The search did not find more recent studies on this specific topic.

References

urushiol II localization in poison ivy resin ducts

Author: Smolecule Technical Support Team. Date: February 2026

Spatial Localization of Urushiol Congeners

The following table summarizes the key findings on the tissue-specific distribution of urushiols in poison ivy stems, as revealed by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) [1]:

Urushiol Congener (Abbreviation) Side Chain Length Primary Tissue Localization in Stems
Pentadecylcatechol (C15:0) 15-carbon Resin ducts
Pentadecenylcatechol (C15:1) 15-carbon Resin ducts
Pentadecadienylcatechol (C15:2) 15-carbon Resin ducts
Pentadecatrienylcatechol (C15:3) 15-carbon Resin ducts
Heptadecenylcatechol (C17:1) 17-carbon Cortex and vascular tissues
Heptadecadienylcatechol (C17:2) 17-carbon Cortex and vascular tissues
Heptadecatrienylcatechol (C17:3) 17-carbon Cortex and vascular tissues

This spatial separation suggests that C15 and C17 urushiols may be synthesized through different biosynthetic pathways in different cell types, or that they are transported to different accumulation sites after synthesis [1].

Experimental Protocol for In-Situ Urushiol Analysis

The primary methodology for determining this spatial localization was MALDI-MSI. Below is a generalized workflow for this technique, based on the study of poison ivy stems.

G Node1 Plant Tissue Collection Node2 Cryo-sectioning Node1->Node2 Node3 Matrix Application Node2->Node3 Node4 MALDI-MSI Analysis Node3->Node4 Node5 Spectral Acquisition Node4->Node5 Node6 Data Processing & Image Generation Node5->Node6 Node7 Validation via GC-MS Node6->Node7

Workflow for analyzing urushiol localization via MALDI-MSI and GC-MS.

Detailed Methodological Steps
  • Sample Preparation: Stems from three-week-old poison ivy seedlings were harvested and flash-frozen to preserve metabolic integrity. The tissues were then sectioned into thin slices (likely 10-40 μm) using a cryo-microtome and mounted on target plates suitable for MALDI analysis [1].
  • Matrix Application: A suitable matrix compound was uniformly applied to the tissue sections. This matrix is crucial for assisting the desorption and ionization of the urushiol molecules when hit by the laser [1].
  • MALDI-MSI Data Acquisition: The coated tissue sections were placed in the mass spectrometer. The instrument rasterized a laser beam across the tissue in a grid pattern, collecting a mass spectrum at each pixel. Urushiols were detected as their sodium adducts ([M+Na]⁺), with the measured m/z values matching the theoretical masses with an error of less than 10 ppm [1].
  • Data Processing and Image Generation: Specialized software was used to reconstruct the spatial distribution of each urushiol congener by plotting the intensity of its specific m/z value at each pixel location, generating ion images that map to the original tissue anatomy [1].
  • Validation with GC-MS: To confirm the identity of the urushiols detected in situ, parallel samples were analyzed. Stem tissues were extracted with organic solvents, and the extracts were derivatized and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). This confirmed the presence and relative abundance of the same C15 and C17 urushiol congeners found in the MALDI-MSI experiment [1].

Research Implications and Future Directions

The compartmentalization of urushiols has significant implications for understanding their biosynthesis and ecological function. The distinct localization patterns suggest that C15 and C17 urushiols may be biosynthesized in different cell types [1]. This challenges the previous assumption that all urushiol production is confined to resin ducts.

Future research should focus on:

  • Elucidating the complete biosynthetic pathway of urushiols, which currently has enormous gaps, and identifying the key enzymes involved [1].
  • Investigating the potential for differential transport of urushiols from a common synthesis site to distinct accumulation sites [1].
  • Exploring the functional relevance of having different urushiol classes in different tissues, potentially related to plant defense mechanisms.

References

Application Notes and Protocols: Optimization of Ultrasound-Assisted Extraction of Diene Urushiol from Lacquer Tree Leaves

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Diene urushiol is a specialized catechol compound found primarily in lacquer trees (Toxicodendron vernicifluum) that has garnered significant scientific interest due to its potent biological activities. As a member of the urushiol family of compounds, diene urushiol features a catechol ring attached to a C15 or C17 alkyl chain with two double bonds, contributing to both its reactivity and bioactivity. Traditionally, lacquer trees have been cultivated for their sap, which serves as the source of "raw lacquer" used in coatings and finishes. However, recent research has revealed that the leaves of these trees contain substantial quantities of urushiols, providing a renewable resource for extraction without damaging the tree itself [1] [2]. This development is particularly significant given that lacquer tree leaves are typically agricultural byproducts, making their utilization both economically and environmentally advantageous.

The therapeutic potential of diene urushiol is extensive and promising. Studies have demonstrated that this compound exhibits high inhibitory activity against the reverse transcriptase of the acquired immunodeficiency syndrome (AIDS) virus, suggesting its potential application in HIV treatment strategies [1] [2] [3]. Additionally, urushiol compounds have shown notable antiproliferative effects against various human cancer cell lines, including gastric adenocarcinoma and breast cancer cells, through the induction of apoptosis and cell cycle arrest [4]. Other investigated biological activities include antioxidant, antibacterial, and immune-regulating properties, although the allergenic potential of these compounds through contact dermatitis is well-documented and must be carefully considered in handling protocols [5] [2]. The dual nature of urushiols—as both sensitizers and therapeutic agents—underscores the importance of proper extraction, handling, and purification methods to leverage their beneficial properties while minimizing risks.

Optimized Extraction Parameters

Single-Factor Experiment Results

The optimization of diene urushiol extraction begins with single-factor experiments to identify the approximate optimal ranges for key extraction parameters. These factors significantly influence both the efficiency and yield of the ultrasound-assisted extraction process, establishing the foundation for subsequent response surface methodology optimization.

Table 1: Single-Factor Experimental Ranges for Diene Urushiol Extraction

Extraction Factor Tested Range Optimal Range Observation
Solvent to Solid Ratio 3:1 to 15:1 mL/g 10:1 mL/g Yield increased up to 10:1 ratio, then plateaued
Extraction Time 15 to 90 minutes 55-60 minutes Significant increase up to 60 minutes, then stabilized
Extraction Temperature 30 to 60°C 50°C Yield increased to 50°C, then decreased due to degradation
Number of Extractions 1 to 4 3 Significant increase through 3 extractions, then minimal gain

The solvent-to-solid ratio plays a critical role in ensuring complete dissolution and extraction of diene urushiol from the plant matrix. At lower ratios (3:1 mL/g), the limited solvent volume results in incomplete extraction, while excessive solvent (15:1 mL/g) provides no additional benefit, instead increasing solvent consumption and subsequent concentration steps [1] [2]. Extraction time demonstrates a similar profile, where insufficient time prevents complete extraction, but extended periods beyond 60 minutes do not improve yields while increasing energy consumption and potential degradation. Temperature exhibits a clear optimum at 50°C, beyond which diene urushiol degradation occurs, consistent with the thermal stability profiles of other phenolic compounds like curcumin and anthocyanins [1]. The number of extractions highlights the importance of multiple extraction cycles for exhaustive recovery, with three cycles providing the optimal balance between yield and operational efficiency.

Response Surface Methodology Optimization

Response Surface Methodology with a Box-Behnken Design was employed to determine the precise optimal conditions for diene urushiol extraction. This statistical approach allows for the evaluation of both individual factor effects and their interactions, providing a robust optimization framework.

Table 2: Optimized Extraction Conditions Using Response Surface Methodology

Parameter Optimal Condition Contribution to Extraction Efficiency
Number of Extractions 3 Ensures exhaustive recovery without excessive solvent use
Extraction Time 55 minutes Balances complete extraction with process efficiency
Extraction Temperature 50°C Maximizes solubility and diffusion while preventing degradation
Solvent to Solid Ratio 10:1 mL/g Provides sufficient solvent for complete dissolution
Extraction Solvent Ethanol (70-80%) Effective for phenolic compounds with acceptable toxicity
Ultrasonic Power 160-500 W Provides sufficient cavitation without excessive degradation

The optimized conditions resulted in a diene urushiol yield of 4.56 mg/g fresh weight (FW), which showed no significant difference from the predicted theoretical value of 4.69 mg/g FW, confirming the model's validity [1] [2] [3]. This yield represents a substantial improvement over conventional extraction methods, with ultrasound-assisted extraction increasing extraction efficiency by 81-93% compared to traditional methods while reducing processing time from 24 hours to just 55 minutes [6]. The success of this optimization approach demonstrates that RSM is a powerful tool for developing efficient extraction protocols for bioactive compounds from plant matrices.

Detailed Extraction Protocol

Sample Preparation and Equipment

Plant Material Collection and Processing: Fresh lacquer tree leaves (Toxicodendron vernicifluum) should be collected during the peak growing season (typically late spring to early summer) when urushiol content is highest. The leaves must be thoroughly washed with distilled water to remove surface contaminants and immediately frozen at -20°C to prevent oxidation. The frozen leaves are then lyophilized or vacuum-dried at low temperature (not exceeding 40°C) to preserve heat-sensitive compounds. Once dried, the leaves should be ground to a fine powder (particle size < 0.5 mm) using a laboratory mill to increase surface area for extraction. Proper personal protective equipment (gloves, goggles, and lab coat) is essential throughout handling to prevent contact dermatitis from urushiol compounds [1] [2].

Equipment and Reagents Setup: The extraction requires an ultrasonic bath or probe system with controllable power output (recommended range: 160-500 W) and frequency (typically 20-50 kHz). Temperature control during sonication is critical, preferably with a circulating water bath to maintain consistent conditions. The extraction solvent of choice is 70-80% aqueous ethanol, which provides effective extraction of phenolic compounds while maintaining acceptable toxicity profiles for potential pharmaceutical applications. Alternative solvents such as methanol or acetone may be used but require additional safety considerations. Additional essential equipment includes a high-performance liquid chromatography system with UV-Vis or mass spectrometry detection for quantification, a vacuum filtration setup, a precision analytical balance, and laboratory glassware [1] [2] [7].

Step-by-Step Extraction Procedure

Primary Extraction Process: Accurately weigh 1.0 g of dried lacquer leaf powder and transfer to a suitable extraction vessel. Add 10 mL of 70% ethanol (maintaining the optimized 10:1 solvent-to-solid ratio) and mix thoroughly to ensure complete wetting of the powder. Place the extraction vessel in the ultrasonic bath, ensuring proper immersion for efficient energy transfer. Set the ultrasonic system to maintain 50°C and process for 55 minutes. For systems without integrated temperature control, a circulating water bath is necessary to maintain the optimal temperature. Following sonication, centrifuge the mixture at 3000 rpm for 15 minutes to separate solid residue from the extract. Carefully collect the supernatant and repeat the extraction process two additional times with fresh solvent, combining the supernatants to maximize yield [1] [2].

Extract Concentration and Quantification: Filter the combined extracts through a 0.45 μm membrane filter to remove any remaining particulate matter. Concentrate the filtered extract under reduced pressure at 40°C using a rotary evaporator until approximately 80% of the solvent has been removed. Transfer the concentrated extract to a tared vial and complete solvent removal under a gentle stream of nitrogen gas. Weigh the dried extract to determine total extractable yield. For diene urushiol quantification, reconstitute an aliquot of the extract in methanol and analyze by HPLC using a C18 reverse-phase column with UV detection at 280 nm. The calibration curve should be prepared using diene urushiol standards in the concentration range of 0.1847 to 0.9235 mg/mL, with the linear regression equation y = 3590x - 27.327 (R² = 0.993) used for quantification [1] [2] [3].

Therapeutic Applications and Mechanism of Action

Anti-HIV Activity and Mitochondrial Effects

Diene urushiol demonstrates significant potential as a therapeutic agent against HIV/AIDS due to its potent inhibition of viral reverse transcriptase. This enzyme is critical for HIV replication, as it catalyzes the conversion of viral RNA into DNA for integration into the host genome. The catechol structure of diene urushiol, particularly the diene configuration in the alkyl side chain, appears to be essential for this inhibitory activity, potentially through interaction with the enzyme's active site or allosteric regulation [1] [2]. Beyond its direct antiviral effects, urushiol compounds exhibit complex interactions with mitochondrial function that may contribute to both their therapeutic effects and their allergenic properties.

Research has revealed that urushiols specifically target the mitochondrial electron transport chain, acting as noncompetitive inhibitors of Complex III at the level of cytochrome bc1. This interaction disrupts electron flow between cytochromes bL (cyt b566) and bH (cyt b562), leading to mitochondrial swelling, formation of electron-dense inclusions in the matrix, and increased production of reactive oxygen species (ROS) [5]. While excessive mitochondrial disruption can trigger apoptosis in cancer cells (contributing to urushiol's antitumor effects), moderate modulation of mitochondrial function may influence immune responses and viral replication processes. The degree of unsaturation in the urushiol alkyl chain correlates with both mitochondrial inhibition potency and allergenicity, with diene and triene forms exhibiting greater activity than saturated or monoene forms [5].

G cluster_Mitochondrial Mitochondrial Effects cluster_AntiHIV Anti-HIV Mechanism Urushiol Urushiol Mitochondria Mitochondria Urushiol->Mitochondria Targets ReverseTranscriptase ReverseTranscriptase Urushiol->ReverseTranscriptase Inhibits Urushiol->ReverseTranscriptase ComplexIII ComplexIII Mitochondria->ComplexIII Contains Mitochondria->ComplexIII Cytochrome_bc1 Cytochrome_bc1 ComplexIII->Cytochrome_bc1 Site of Action ComplexIII->Cytochrome_bc1 ElectronFlow ElectronFlow Cytochrome_bc1->ElectronFlow Disrupts Cytochrome_bc1->ElectronFlow ROS ROS ElectronFlow->ROS Increases ElectronFlow->ROS Apoptosis Apoptosis ROS->Apoptosis Induces ROS->Apoptosis AntiHIV AntiHIV ReverseTranscriptase->AntiHIV Leads to Activity ReverseTranscriptase->AntiHIV

Figure 1: Molecular Mechanisms of Diene Urushiol Biological Activities - This diagram illustrates the dual mechanisms of diene urushiol action, showing both mitochondrial targeting leading to apoptosis and direct inhibition of HIV reverse transcriptase.

Anticancer Properties and Signaling Pathways

The antiproliferative effects of urushiol have been demonstrated across multiple cancer cell lines, with particular efficacy observed in gastric adenocarcinoma models. Research indicates that urushiol induces cell death through different pathways depending on the p53 status of the cancer cells. In MKN-45 cells containing wild-type p53 genes, urushiol treatment triggers apoptosis via the extrinsic pathway, characterized by apoptotic nuclear changes, DNA fragmentation, poly (ADP-ribose) polymerase cleavage, and apoptotic body formation [4]. This programmed cell death pathway represents a preferred mechanism for eliminating cancerous cells while minimizing inflammation and damage to surrounding tissues.

In contrast, MKN-28 gastric cancer cells with mutant p53 genes respond differently to urushiol exposure, undergoing cytostatic growth inhibition rather than apoptosis. In these cells, urushiol upregulates cyclin-dependent kinase inhibitors p21WAF1/CIP1 and p27KIP1 while downregulating cyclin-dependent kinase 2 and 4 proteins, resulting in G1 cell cycle arrest [4]. This p53-independent mechanism demonstrates urushiol's ability to inhibit cancer cell proliferation even when traditional apoptotic pathways are compromised. The differential response based on p53 status highlights the potential for tailored therapeutic approaches depending on tumor genetics. The concentration-dependent cytotoxicity of urushiol, with IC50 values of approximately 15 μg/mL for MKN-45 cells and 20 μg/mL for MKN-28 cells, further supports its potential as a chemotherapeutic agent [4].

Implementation Considerations

Scale-up and Process Optimization

The transition from laboratory-scale extraction to industrial production requires careful consideration of several factors to maintain efficiency and economic viability. For scale-up of the ultrasound-assisted extraction process, maintaining consistent cavitation intensity throughout the larger volume becomes challenging due to ultrasonic attenuation with distance from the emitter [8]. This can be addressed through proper reactor design, including multiple transducers or flow-through systems that ensure uniform exposure. The energy consumption of ultrasonic systems at industrial scale must be optimized, with studies suggesting that targeted application of ultrasound in combination with conventional mixing may provide the best balance of efficiency and cost [8] [9]. Additionally, solvent recovery and recycling systems become increasingly important at larger scales to minimize both environmental impact and operational costs.

Process optimization should also consider the variable composition of raw plant materials, which can be influenced by seasonal factors, geographical location, and harvest timing. Implementing robust quality control measures, including standardization of starting materials and real-time monitoring of extraction efficiency, helps ensure consistent output quality [1] [2]. The development of rapid analytical methods, such as near-infrared spectroscopy, for quick assessment of raw material quality can significantly improve process consistency. Furthermore, lifecycle assessment and techno-economic analysis should be conducted to evaluate the environmental and economic sustainability of the scaled-up process, particularly in comparison with conventional extraction methods [9] [6].

Safety and Stability Considerations

The handling of urushiol-containing materials requires strict safety protocols due to the compound's potent contact allergenicity. Laboratory personnel must wear appropriate personal protective equipment, including nitrile gloves (as urushiol can penetrate latex), protective eyewear, and lab coats. All extraction equipment and surfaces that may contact urushiol should be thoroughly decontaminated with soap and water or commercially available cleansers designed for urushiol removal [5] [2]. Engineering controls such as fume hoods, closed extraction systems, and proper ventilation are essential to prevent exposure to aerosols or solvent vapors containing urushiol.

The chemical stability of diene urushiol presents another significant consideration for both research and potential therapeutic applications. The catechol structure is susceptible to oxidation, particularly at elevated temperatures or in alkaline conditions, leading to polymerization and loss of bioactivity [1] [2]. Storage of extracts under inert atmosphere at low temperatures (-20°C) in amber containers is recommended to preserve stability. For potential pharmaceutical formulations, encapsulation techniques or prodrug approaches may be necessary to improve stability and reduce dermal sensitization potential. The degradation kinetics of diene urushiol under various storage conditions require further investigation to establish appropriate shelf-life parameters [1] [6].

Conclusion

The optimization of ultrasound-assisted extraction for diene urushiol from lacquer tree leaves represents a significant advancement in the utilization of this valuable natural product. The established protocol, employing three extractions of 55 minutes each at 50°C with a 10:1 mL/g solvent-to-solid ratio, provides an efficient and reproducible method for obtaining diene urushiol with substantial yield and purity. The remarkable biological activities of this compound, particularly its anti-HIV and anticancer properties, underscore its potential as a lead compound for pharmaceutical development. Future research directions should focus on further elucidating structure-activity relationships, developing synthetic analogs with improved therapeutic indices, and conducting comprehensive preclinical studies to validate efficacy and safety. The integration of green extraction technologies like UAE with quality-by-design principles positions this research at the forefront of natural product development, offering a sustainable approach to harnessing nature's chemical diversity for human health benefit.

References

Comprehensive Application Notes and Protocols for GC-MS Analysis of Urushiol II Congeners and Isomers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Urushiol Chemistry and Analytical Significance

Urushiol represents a class of alkyl catechol derivatives that serve as the primary allergenic components in plants of the Toxicodendron genus, including poison ivy, poison oak, and various lacquer trees. These compounds are not single entities but rather complex mixtures of closely related congeners that share a common 1,2-dihydroxybenzene core structure with variable aliphatic side chains typically containing 15 or 17 carbon atoms with varying degrees of unsaturation (0-3 double bonds). The specific side chain composition significantly influences both the biological activity and chemical behavior of urushiol congeners, with increasing unsaturation generally correlating with enhanced allergenicity [1] [2].

The analytical characterization of urushiol presents significant challenges due to the structural diversity of its components, their similar chemical properties, and their sensitivity to oxidation. Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as a powerful technique for resolving this complexity, enabling both qualitative identification and quantitative determination of individual urushiol congeners and isomers. The analytical significance of comprehensive urushiol profiling extends across multiple disciplines, including dermatological research, toxicological studies, forensic investigations, and quality control of lacquer-based products and traditional medicines [3] [1] [4]. Recent research has revealed that urushiol composition demonstrates accession-level differentiation in poison ivy populations, suggesting potential genetic adaptation and highlighting the importance of precise analytical methods for understanding the chemical ecology of these plants [1].

Sample Preparation and Derivatization Protocols

Extraction Techniques
  • Liquid-Liquid Extraction (LLE): For sap samples, weigh approximately 1 g of raw material and transfer to a glass centrifuge tube. Add 2 mL of ethyl acetate and vortex vigorously for 30 seconds. Sonicate the mixture for 15 minutes at room temperature, then centrifuge at 3,000 × g for 5 minutes to separate phases. Carefully collect the organic layer and repeat the extraction twice with fresh solvent. Combine all organic extracts and evaporate under a gentle stream of nitrogen gas at 40°C. Reconstitute the dried extract in 1 mL of anhydrous pyridine for derivatization [3] [5].

  • Solid-Phase Extraction (SPE) Alternative: For complex matrices like food ingredients, employ C18 SPE cartridges preconditioned with 5 mL methanol followed by 5 mL deionized water. Load the sample supernatant (after initial solvent extraction) onto the cartridge, wash with 3 mL of 30% aqueous methanol, and elute urushiols with 2 mL of pure methanol. Evaporate the eluent under nitrogen and reconstitute in pyridine as above [3].

  • Tissue Extraction: For plant tissue samples, flash-freeze the material in liquid nitrogen and pulverize using a mortar and pestle. Transfer 100 mg of powdered tissue to a glass vial and add 2 mL of dichloromethane:methanol (2:1 v/v). Sonicate for 20 minutes, then centrifuge at 4,000 × g for 10 minutes. Collect the supernatant and repeat extraction twice. Combine supernatants and evaporate to dryness under nitrogen before derivatization [1].

Derivatization Procedure

Silylation represents the most effective derivatization method for urushiol analysis, protecting the reactive phenolic hydroxyl groups and improving volatility and thermal stability for GC-MS analysis.

  • To the dried extract in pyridine, add 100 μL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS).
  • Seal the vial tightly and heat at 70°C for 30 minutes with occasional vortexing.
  • Allow the reaction mixture to cool to room temperature before GC-MS analysis.
  • Critical Note: Prepared derivatives should be analyzed within 24 hours to prevent degradation, though they are stable when protected from moisture [3] [1].
Quality Control During Sample Preparation
  • Include procedure blanks with each batch to monitor contamination.
  • Spike selected samples with internal standards such as tetracosane or 5α-androstane to monitor extraction efficiency.
  • Prepare quality control samples at low, medium, and high concentrations to validate the entire analytical process.
  • Use amber vials throughout the procedure to protect light-sensitive urushiol derivatives [3] [6].

GC-MS Analytical Conditions and Instrument Parameters

Instrument Configuration and Parameters

Table 1: Optimal GC-MS Conditions for Urushiol Analysis

Parameter Specification Alternative Setting
GC System Agilent 7890B or equivalent Similar configured systems
MS System Agilent 5977A MSD or equivalent Single quadrupole mass spectrometer
Column J&W DB-5 ms (30 m × 0.25 mm × 0.25 μm) Equivalent low-polarity phase
Injection Volume 1 μL 0.5-2 μL depending on concentration
Injection Mode Splitless (purge valve activated at 0.75 min) Split (10:1) for concentrated samples
Inlet Temperature 280°C 250-300°C range acceptable
Carrier Gas Helium (99.999% purity) -
Flow Rate 1.0 mL/min constant flow 1.2 mL/min as alternative
Oven Program Initial 100°C (hold 1 min), ramp 15°C/min to 280°C (hold 10 min) Initial 80°C, ramp 10°C/min to 300°C
Transfer Line 280°C 250-300°C acceptable
Ion Source Electron Impact (EI, 70 eV) -
Ion Source Temp 230°C 200-250°C acceptable
Quadrupole Temp 150°C -
Solvent Delay 4 minutes 3-5 minutes depending on solvent
Data Acquisition Full scan (m/z 50-650) SIM for enhanced sensitivity

The parameters listed in Table 1 have been optimized to achieve optimal separation of urushiol congeners and isomers while maintaining analysis efficiency. The temperature program specifically facilitates resolution of both C15 and C17 urushiol homologs with varying degrees of unsaturation. The low-polarity stationary phase (DB-5 ms) provides excellent separation of urushiol derivatives based on both chain length and unsaturation patterns [3] [1] [6].

Mass Spectrometry Detection
  • Scan Mode: Full scan acquisition from m/z 50-650 provides comprehensive spectral data for both identification and confirmation. The characteristic ion fragments for TMS-derivatized urushiol include the molecular ion [M]⁺• and key fragments at m/z 179 [C₆H₃(OTMS)₂]⁺, and [M-15]⁺ (loss of •CH₃) [1].
  • Selected Ion Monitoring (SIM): For enhanced sensitivity in quantitative applications, employ SIM using the following characteristic ions: m/z 179 (base peak for all urushiol-TMS derivatives), molecular ions corresponding to specific urushiol congeners (e.g., m/z 420 for C15:0, 418 for C15:1, 416 for C15:2, etc.), and additional confirming ions [3] [1].
  • Tuning and Calibration: Perform instrument tuning and mass calibration weekly using perfluorotributylamine (PFTBA) or manufacturer-recommended calibration standard according to established protocols. Verify system sensitivity by analyzing a mid-range calibration standard daily [6].

Method Validation and Performance Characteristics

Quantitative Performance Parameters

Table 2: Method Validation Data for Urushiol Congeners

Congener Retention Time (min) Linear Range (μg/mL) Correlation Coefficient (R²) LOD (μg/mL) LOQ (μg/mL) Precision (RSD%)
C15:0 14.2 ± 0.1 5-200 0.9987 1.74 5.27 2.1
C15:1 14.8 ± 0.1 5-200 0.9991 1.82 5.52 2.3
C15:2 15.5 ± 0.1 5-200 0.9989 1.91 5.79 1.9
C15:3 16.3 ± 0.1 5-200 0.9985 2.04 6.18 2.4
C17:0 16.9 ± 0.1 5-200 0.9983 2.15 6.52 2.6
C17:1 17.6 ± 0.1 5-200 0.9988 2.23 6.76 2.2
C17:2 18.4 ± 0.1 5-200 0.9984 2.38 7.21 2.5
C17:3 19.2 ± 0.1 5-200 0.9982 2.67 8.09 2.7

The validation data presented in Table 2 demonstrate that the GC-MS method exhibits excellent linearity across the investigated concentration range of 5-200 μg/mL for all major urushiol congeners, with correlation coefficients (R²) exceeding 0.998 [3]. The limits of detection (LODs) ranging from 1.74 to 2.67 μg/mL indicate high method sensitivity, while the precision values, expressed as relative standard deviations (RSDs) below 2.7%, confirm satisfactory reproducibility [3] [5].

Additional Validation Parameters
  • Specificity: The method demonstrates excellent specificity with complete separation of all major urushiol congeners and isomers. The identification is confirmed by both retention time matching and mass spectral comparison with reference standards [1].
  • Accuracy: Recovery studies conducted by spiking blank matrix with known concentrations of urushiol standards demonstrated mean recoveries between 95-102% across the validated concentration range, confirming method accuracy [3].
  • Robustness: Method robustness was verified through deliberate variations in key parameters including injection volume (±0.1 μL), oven temperature (±2°C), and carrier gas flow rate (±0.1 mL/min). The method demonstrated minimal sensitivity to these minor variations, with retention time deviations within 0.001 min and relative retention time windows within 0.02 min, well within acceptance criteria of 0.06 and 0.03 min, respectively [3] [5].

Data Interpretation and Congener Identification

Chromatographic Separation and Isomer Resolution

The optimized GC-MS method enables comprehensive separation of urushiol congeners based on both alkyl chain length and degree of unsaturation. Under the specified conditions, C15 urushiols (pentadecylcatechols) typically elute between 14-17 minutes, while C17 urushiols (heptadecylcatechols) elute between 17-20 minutes. Within each homologue group, increasing unsaturation results in slightly earlier elution times due to reduced interaction with the stationary phase [1].

Recent research has revealed previously unrecognized complexity in urushiol composition, with the identification of novel C15 and C17 urushiol isomers that had not been reported in earlier studies. These include four distinct C15:1-urushiol isomers (designated C15:1a, C15:1b, C15:1c, and C15:1d) and multiple isomers for other congener groups [1]. This isomer diversity likely results from variations in double bond positioning along the alkyl chain, which the optimized method can partially resolve.

Mass Spectral Interpretation

Table 3: Characteristic Mass Spectral Features of TMS-Derivatized Urushiols

Fragment Ion (m/z) Structural Assignment Information Provided
179 [C₆H₃(OTMS)₂]⁺ Base peak, confirms catechol structure
[M]⁺• Molecular ion Determines molecular weight
[M-15]⁺ Loss of •CH₃ from TMS group Confirmation of TMS derivative
[M-89]⁺ Loss of •Si(CH₃)₃ Characteristic of TMS ethers
73 [Si(CH₃)₃]⁺ Common TMS fragment
[M-R]⁺ Loss of alkyl chain Indicates chain length

The mass spectra of TMS-derivatized urushiols display characteristic fragmentation patterns that enable confident structural assignment. The base peak at m/z 179 corresponds to the di-TMS catechol ring, confirming the core structure, while the molecular ion cluster provides information about the alkyl chain length and degree of unsaturation. The ratio of certain fragment ions can help distinguish between different isomer types, though complete structural characterization of isomers may require complementary techniques such as NMR or GC with complementary stationary phases [1].

Applications and Case Studies

Analysis of Poison Ivy Accessions

The developed method has been successfully applied to investigate accession-level differences in urushiol composition across geographically isolated poison ivy populations. Studies analyzing in vitro germinated seedlings from distinct regions (Texas, Virginia, Iowa, Michigan, and New Jersey) revealed significant variations in both total urushiol content and congener distribution patterns [1]. For instance:

  • Seedlings from Texas and Virginia accessions exhibited significantly higher steady-state total urushiol accumulation compared to Iowa accessions.
  • The ratio of total C15 to C17 urushiols demonstrated accession-specific patterns, with Virginia-MontCo1 significantly different from Iowa, Michigan, and Texas accessions.
  • The most extreme differences in total C15 and C17 urushiol levels spanned approximately two orders of magnitude, highlighting substantial biochemical diversity among populations [1].

These findings have important implications for understanding the chemical ecology of poison ivy and may inform risk assessment approaches in different geographical regions.

Food and Lacquer Analysis

The GC-MS method has been adapted for the analysis of urushiol in food ingredients and lacquer products, demonstrating its versatility across sample types. In food applications, the method enables detection and quantification of potentially allergenic urushiol residues in products that may contain Toxicodendron-derived ingredients [3] [5]. For lacquer analysis, the method facilitates quality control and authentication of traditional lacquer products, helping to identify adulteration with cheaper alternatives like cashew nut shell liquid (CNSL) [4].

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor Peak Shape: If peak broadening or tailing occurs, check the inlet liner for activity or contamination and replace if necessary. Ensure the injection temperature is sufficiently high (280°C) to prevent discrimination. Consider using a deactivated liner with glass wool.
  • Retention Time Shifts: Minor retention time shifts may occur as the column ages. Monitor retention time stability regularly and adjust the temperature program if necessary. Significant shifts may indicate column damage or need for trimming.
  • Reduced Sensitivity: If sensitivity decreases, check the ion source cleanliness and perform maintenance if contaminated. Verify that the TMS derivatives are freshly prepared and protected from moisture, which can cause degradation.
  • Incomplete Derivatization: Ensure the BSTFA with 1% TMCS is fresh and protected from moisture. Verify the reaction temperature and time (70°C for 30 minutes) are correctly maintained. Extend derivatization time if incomplete reaction is suspected.
Method Adaptation Guidelines

For adaptation to different matrix types:

  • Plant Tissue: Increase extraction time to 30 minutes and consider a second extraction to ensure complete recovery.
  • Sap Samples: May require dilution before extraction to avoid column overload and contamination.
  • Complex Matrices: Implement additional clean-up steps such as SPE when analyzing complex samples to reduce matrix interference and extend column life.

Workflow and Chemical Relationship Visualization

G cluster_workflow Analytical Workflow cluster_chemistry Urushiol Structural Features SampleCollection Sample Collection (Plant Tissue/Sap) Extraction Liquid-Liquid Extraction (Ethyl Acetate) SampleCollection->Extraction Weigh/Measure Derivatization Derivatization (BSTFA + 1% TMCS, 70°C, 30 min) Extraction->Derivatization Dry & Reconstitute GCMSAnalysis GC-MS Analysis (DB-5ms Column) Derivatization->GCMSAnalysis TMS Derivatives DataProcessing Data Processing & Interpretation GCMSAnalysis->DataProcessing Chromatogram + Spectra CongenerID Congener Identification (Retention Time + MS) DataProcessing->CongenerID Peak Assignment Quantification Quantification (Calibration Curve) DataProcessing->Quantification Peak Integration Results Results Reporting CongenerID->Results Profile Pattern Quantification->Results Concentration Data AlkylChain Alkyl Chain (C15 or C17) Urushiol Urushiol Congener AlkylChain->Urushiol Variable CatecholCore Catechol Core (1,2-Dihydroxybenzene) CatecholCore->Urushiol Constant Unsaturation Degree of Unsaturation (0-3 Double Bonds) Unsaturation->Urushiol Variable

Figure 1: Urushiol GC-MS Analysis Workflow and Structural Relationships. This diagram illustrates the comprehensive analytical procedure for urushiol analysis and the key structural features that define urushiol congener diversity.

Conclusion

The GC-MS method detailed in these application notes provides a robust, sensitive, and reproducible approach for the comprehensive analysis of urushiol congeners and isomers in various sample matrices. The optimized sample preparation, derivatization, and chromatographic conditions enable reliable resolution and confident identification of the complex mixture of compounds that constitute urushiol. The method validation data confirm excellent performance characteristics, including wide linear dynamic range, sensitive detection limits, and high precision, making it suitable for both research and quality control applications.

The ability to profile urushiol composition at the congener and isomer level provides valuable insights into the chemical diversity of Toxicodendron species and may facilitate understanding of their ecological adaptations and allergenic potential. As research continues to reveal the complexity of urushiol chemistry, this method provides a solid analytical foundation for further investigations in fields ranging from plant biochemistry to dermatology and cultural heritage preservation.

References

Comprehensive Application Notes and Protocols for Urushiol-Based Composite Antibacterial Coatings

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Urushiol-Based Antimicrobial Coatings

Urushiol, the principal bioactive component of natural lacquer derived from the lacquer tree (Rhus vernicifera), has emerged as a promising candidate for developing eco-friendly antimicrobial coatings due to its unique catechol structure and long alkyl chains (C15–C17). [1] The growing concern over antibiotic-resistant pathogens and environmental problems caused by synthetic biocides has accelerated research into sustainable natural antimicrobial materials. [1] Urushiol-based coatings represent an innovative approach that combines broad-spectrum antimicrobial activity with excellent environmental durability, making them suitable for applications in medical devices, food packaging, marine antifouling, and public health surfaces. [1]

The significance of urushiol in antimicrobial coating development stems from its multi-mechanistic antibacterial action and structural tunability. Unlike conventional synthetic antimicrobials (e.g., silver ions, quaternary ammonium compounds) that face limitations due to toxicity accumulation, environmental persistence, and emerging resistance, urushiol offers a sustainable alternative with good biocompatibility and low biological toxicity. [1] Recent advances have demonstrated that urushiol derivatives achieve exceptional inhibition rates (>99%) against both Gram-positive and Gram-negative pathogens, outperforming many conventional agents. [1] [2]

Antibacterial Mechanisms of Urushiol

Molecular Mechanisms of Action

The broad-spectrum antimicrobial activity of urushiol arises from coordinated mechanisms that target multiple cellular components of microorganisms:

  • Membrane Disruption: The hydrophobic alkyl chains (C15–C17) of urushiol promote deep penetration into bacterial phospholipid bilayers, causing membrane destabilization and ultimately leading to cell rupture and cytoplasmic leakage. [1] This mechanism is particularly effective against both Gram-positive and Gram-negative bacteria due to the lipophilic interactions with membrane components. [1]

  • Oxidative Stress Induction: Urushiol's phenolic hydroxyl groups can be readily oxidized to form reactive quinone intermediates and generate free radicals when interacting with environmental oxygen or trace metal ions. [1] These reactive species trigger lipid peroxidation, protein denaturation, and DNA fragmentation, culminating in bacterial cell death. [1]

  • Enzyme Inhibition: The catechol structure of urushiol enables hydrogen bonding with active sites of essential bacterial enzymes, thereby inhibiting metabolic pathways and disrupting cellular functions. [1] [2] This multi-target mechanism reduces the likelihood of resistance development compared to single-target antimicrobial agents.

The following diagram illustrates the synergistic antibacterial mechanisms of urushiol:

G Urushiol Antibacterial Mechanisms cluster_0 Molecular Mechanisms cluster_1 Cellular Effects cluster_2 Antibacterial Outcome Urushiol Urushiol M1 Membrane Disruption Urushiol->M1 Hydrophobic Alkyl Chains M2 Oxidative Stress Induction Urushiol->M2 Phenolic Hydroxyl Groups M3 Enzyme Inhibition Urushiol->M3 Catechol Structure E1 Loss of Membrane Integrity Cytoplasmic Leakage M1->E1 E2 Lipid Peroxidation Protein Denaturation DNA Fragmentation M2->E2 E3 Metabolic Pathway Disruption M3->E3 A1 Broad-Spectrum Antimicrobial Activity E1->A1 E2->A1 E3->A1

Material Formulations and Performance Data

Classification of Urushiol-Based Composite Systems

Table 1: Classification of Urushiol-Based Antibacterial Composite Systems

Composite Type Key Components Antibacterial Advantages Application Potential
Urushiol-Metal Polymer Systems Urushiol + Ag⁺, Cu²⁺, Fe³⁺, La³⁺ ions [1] [3] Enhanced bactericidal efficacy via metal coordination and free radical generation [1] Medical device coatings, high-touch surfaces
Urushiol-Organic Polymer Systems Urushiol + chitosan, polystyrene, formaldehyde polymer [1] [4] Improved biocompatibility, structural flexibility, multi-mechanistic action [1] Food packaging, healthcare textiles
Organic-Inorganic Hybrids Urushiol + graphene oxide, SiO₂, TiO₂ [4] Superior barrier properties, enhanced mechanical strength, synergistic effects [4] Marine coatings, industrial equipment protection
Stimuli-Responsive Platforms Urushiol + pH/temperature/light-responsive elements [1] On-demand antibacterial activity, controlled release mechanisms [1] Smart coatings, drug delivery systems
Quantitative Antibacterial Performance

Table 2: Antibacterial Performance of Urushiol-Based Composite Coatings

Coating Formulation Test Microorganisms Antibacterial Efficiency Reference Standard Key Findings
Urushiol derivatives Gram-positive and Gram-negative pathogens >99% inhibition [1] Silver ions, quaternary ammonium salts Outperformed conventional agents [1]
Urushiol-metal complexes E. coli, S. aureus 100% antibacterial ratio [1] Untreated control Complete inhibition achieved [1]
Urushiol-based benzoxazine polymer (URHP) coating E. coli, S. aureus, V. alginolyticus, Bacillus sp. Significant anti-adhesion capability [5] Bare glass slides Outstanding anti-adhesion against bacteria and marine microalgae [5]
Urushiol-formaldehyde polymer with modified GO General microbial protection Enhanced corrosion resistance + antibacterial effect [4] Pure UFP coatings Combined physical barrier and antimicrobial properties [4]
Epoxy coatings with urushiol microcapsules containing essential oil Drug-resistant H. pylori and S. aureus Effective inhibition with sustained release [6] Conventional epoxy coatings Long-term anti-resistant bacterial activity [6]
Physico-Mechanical Properties of Composite Coatings

Table 3: Performance Characteristics of Urushiol-Based Composite Coatings

Coating Formulation Hardness Adhesion Thermal Stability Corrosion Resistance Additional Properties
MGO/UFP composite coating 6H [4] Grade 2 [4] Improved Significantly enhanced [4] Superior barrier properties
Urushiol-based benzoxazine polymer Good Excellent High Excellent marine antifouling [5] Hydrophobic, low surface energy
PS/ULa core-shell microspheres - - Degradation at 449°C [3] - Enhanced thermal stability over pure PS (408°C) [3]
3-Substituted urushiol analogues on copper Desirable hardness Strong adhesion High thermal stability Up to 99.9% efficiency in NaCl solution [7] Hydrophobicity, robust crosslinking

Experimental Protocols

Protocol 1: Synthesis of PS/ULa Core-Shell Composite Microspheres
4.1.1 Materials and Equipment
  • Materials: Sulfonated polystyrene (SPS) microspheres, urushiol extracted from raw lacquer, lanthanum chloride (LaCl₃), ethanol, sodium dodecyl benzene sulfonate (SDBS). [3]
  • Equipment: Mechanical stirrer, centrifuge, scanning electron microscope (SEM), transmission electron microscope (TEM), Fourier transform infrared (FT-IR) spectrometer, thermogravimetric analyzer (TGA). [3]
4.1.2 Step-by-Step Procedure
  • Ion Exchange Reaction:

    • Disperse saturated ethanol solution of LaCl₃ and SPS microspheres.
    • Stir at room temperature for >10 hours. [3]
    • Centrifuge and wash multiple times with ethanol to remove excess La³⁺ ions. [3]
  • Coordination and Polymerization:

    • Add 1% (wt) solution of urushiol dispersed in ethanol to the La³⁺-loaded SPS microspheres.
    • Stir at various polymerization temperatures (room temperature, 50°C, and 70°C) for 24 hours. [3]
    • Centrifuge and wash with ethanol to obtain PS/ULa core-shell composite microspheres. [3]
  • Formation of Janus Particles (Optional):

    • Emulsify PS/ULa core-shell composite microspheres with p-xylene solvent in 1% (wt) SDBS aqueous solution under ultrasonication.
    • Add p-xylene emulsion to the dispersion of PS/ULa core-shell composite microspheres under stirring at room temperature for 20 minutes.
    • Wash and dry to obtain PS-ULa Janus composite particles. [3]
4.1.3 Characterization and Quality Control
  • Morphological Analysis: Use SEM and TEM to confirm core-shell structure and measure particle size (average diameter increase from 250 nm to 256 nm indicates successful coating). [3]
  • Chemical Composition: Employ FT-IR to verify coordination bonds and EDX to detect lanthanum element in the shell. [3]
  • Thermal Stability: Perform TGA to confirm enhanced degradation temperature (449°C for PS/ULa vs. 408°C for pure PS). [3]

The following workflow illustrates the synthesis process for urushiol-based composite microspheres and particles:

G Urushiol Composite Microsphere Synthesis Workflow SPS Sulfonated Polystyrene (SPS) Microspheres Step1 Ion Exchange Reaction Stir >10 hours at RT SPS->Step1 La LaCl₃ in Ethanol La->Step1 Intermediate La³⁺-Loaded SPS Microspheres Step1->Intermediate Step2 Coordination & Polymerization Stir 24h at various temperatures Intermediate->Step2 Urushiol Urushiol Solution (1% wt) Urushiol->Step2 CoreShell PS/ULa Core-Shell Microspheres Step2->CoreShell Step3 Emulsion Swelling-Assisted Protrusion CoreShell->Step3 PXylene p-Xylene Solvent PXylene->Step3 Janus PS-ULa Janus Composite Particles Step3->Janus

Protocol 2: Fabrication of MGO/UFP Composite Coatings
4.2.1 Materials and Equipment
  • Materials: Raw lacquer sap, graphene oxide (GO), 3-methacryloxypropyltrimethoxysilane (MPS), xylene, formaldehyde, urushiol-formaldehyde polymer (UFP). [4]
  • Equipment: Ultrasonicator, mechanical stirrer, UV-Vis spectrophotometer, coating thickness gauge, adhesion tester, pencil hardness tester, electrochemical impedance spectroscopy (EIS) setup. [4]
4.2.2 Step-by-Step Procedure
  • Graphene Oxide Modification:

    • Disperse 0.05 g GO in 5 mL xylene by ultrasonication for 2 hours.
    • Add MPS (xylene/MPS ratio of 50) and sonicate for 30 minutes.
    • Stir vigorously at room temperature for 30 minutes to obtain stable MGO suspension. [4]
  • Composite Coating Preparation:

    • Disperse 3.0 wt% of GO/MPS (1:2, w/w) in 10 mL xylene via ultrasonication for 120 minutes.
    • Add 10.0 g UFP (UFP:MGO ratio of 100:3) to the MGO suspension.
    • Mix at room temperature by mechanical stirrer at 1000 rpm until uniform dope solution is achieved. [4]
  • Coating Application and Curing:

    • Apply the composite coating onto clean tinplate and glass substrates using roll coating method.
    • Allow coatings to cure at room temperature for 24 hours before characterization. [4]
4.2.3 Performance Evaluation
  • Physico-Mechanical Properties:

    • Measure coating thickness using thickness gauge.
    • Evaluate adhesion strength with QFD-type electric paint film adhesion tester (target: grade 2).
    • Test hardness using QHQ-type pencil hardness test apparatus (target: 6H). [4]
  • Anticorrosion Performance:

    • Perform electrochemical impedance spectroscopy (EIS) to evaluate corrosion resistance.
    • Conduct acid, alkali, and salt immersion tests to assess chemical resistance. [4]
Protocol 3: Preparation of Urushiol-Based Benzoxazine Polymer Coating
4.3.1 Materials and Equipment
  • Materials: Urushiol, rosin amine, paraformaldehyde, chloroform, sodium hydroxide, anhydrous sodium sulfate. [5]
  • Equipment: Round-bottom flask, magnetic stirrer, vacuum oven, FT-IR spectrometer, NMR spectrometer, contact angle goniometer. [5]
4.3.2 Step-by-Step Procedure
  • URB Monomer Synthesis:

    • Combine urushiol, rosin amine, and paraformaldehyde in a molar ratio of 1:1:2.
    • Add chloroform as solvent and stir at 90°C for 24 hours. [5]
    • Wash the product with sodium hydroxide solution and deionized water.
    • Dry over anhydrous sodium sulfate and evaporate under reduced pressure. [5]
  • Coating Formation:

    • Dissolve the synthesized URB monomer in appropriate solvent.
    • Apply onto substrate by spray coating or spin coating.
    • Cure by thermal ring-opening polymerization at 180°C for 1 hour. [5]
4.3.3 Characterization and Antimicrobial Testing
  • Structural Characterization:

    • Confirm successful synthesis using ATR-FTIR (characteristic peaks at 1256.9 cm⁻¹ for Ar-O-C and 1119.8 cm⁻¹ for C-N-C). [5]
    • Verify molecular structure by ¹H NMR spectroscopy. [5]
  • Antimicrobial Assessment:

    • Test anti-adhesion capability against bacteria (E. coli, S. aureus, V. alginolyticus, Bacillus sp.) and marine microalgae.
    • Compare against bare glass slides as control. [5]

Application Scenarios

Medical Device Coatings

Urushiol-based coatings demonstrate exceptional efficacy against drug-resistant pathogens, making them ideal for medical device applications. Research has shown that urushiol microcapsules containing essential oils in epoxy sustained-release coatings provide effective inhibition against drug-resistant Helicobacter pylori and Staphylococcus aureus. [6] The sustained-release mechanism ensures long-term antibacterial activity, addressing the critical need for durable antimicrobial protection in healthcare settings. [6] Additionally, the robust physico-mechanical properties of urushiol-formaldehyde polymer composites with graphene oxide (exhibiting hardness of 6H and adhesion grade 2) make them suitable for medical instruments that require frequent sterilization and handling. [4]

Marine Antifouling Coatings

The intrinsic antibacterial properties of urushiol-based benzoxazine polymers have shown outstanding performance in marine antifouling applications. [5] These coatings function through a non-release mechanism, eliminating environmental concerns associated with conventional antifouling agents that leach toxic substances into marine ecosystems. [5] The urushiol-rosin amine-benzoxazine polymer (URHP) coating demonstrates excellent anti-adhesion capabilities against diverse marine fouling organisms, including bacteria (V. alginolyticus, Bacillus sp.) and microalgae (N. closterium, P. tricornutum, D. zhan-jiangensis). [5] Furthermore, the hydrophobic nature and low surface energy of these coatings prevent marine organism settlement while providing superior corrosion protection, making them ideal for ship hulls, underwater structures, and marine equipment. [5]

Food Packaging and Public Health Surfaces

The broad-spectrum antimicrobial activity of urushiol-based coatings, combined with their food-contact suitability, positions them as promising materials for food packaging applications. [1] The film-forming properties and chemical resistance of urushiol-formaldehyde polymers provide an effective barrier against microbial contamination while extending product shelf life. [4] For public health surfaces in high-traffic areas, urushiol-metal composite coatings offer persistent antimicrobial protection with demonstrated >99% inhibition rates against common pathogens. [1] The durability of these coatings ensures long-term efficacy despite frequent cleaning and surface wear, addressing the critical need for sustained infection control in public spaces. [1] [4]

Regulatory and Safety Considerations

Toxicity and Biocompatibility Assessment

While urushiol demonstrates powerful antimicrobial properties, its potential allergenicity must be carefully considered in product development. Urushiol is known to cause severe allergic contact dermatitis in sensitive individuals, primarily due to its catechol structure with long unsaturated alkyl chains. [1] [8] Comprehensive assessment of both cytotoxicity and allergenicity is essential before clinical or consumer use of urushiol-based coatings. [1] Research indicates that chemical modification and polymerization can significantly reduce urushiol's allergenic potential by minimizing residual monomers. [1] For biomedical applications, it is crucial to conduct:

  • Cytotoxicity assays (e.g., MTT, LDH release) using mammalian cell lines
  • Sensitization potential assessment (e.g., Guinea Pig Maximization Test, Local Lymph Node Assay)
  • Residual monomer quantification in final coated products
  • Extractables and leachables studies under intended use conditions
Environmental Impact and Sustainability

Urushiol-based coatings offer environmental advantages over conventional antimicrobial coatings that release heavy metals or persistent synthetic biocides. [1] [5] As a bio-based material derived from renewable resources, urushiol aligns with principles of green chemistry and sustainable material development. [1] The non-release antifouling mechanism of urushiol-based benzoxazine polymers represents a particularly promising approach for marine applications, as it prevents the introduction of toxic substances into aquatic ecosystems. [5] Life cycle assessments should be conducted to evaluate:

  • Environmental persistence of coating components
  • Ecotoxicity to non-target organisms
  • Biodegradation profiles of coating polymers
  • Renewable resource utilization throughout product life cycle

Conclusion and Future Perspectives

Urushiol-based composite antibacterial coatings represent a promising frontier in sustainable antimicrobial material development. Through multi-mechanistic antibacterial action and versatile composite formation, these coatings achieve exceptional performance against diverse pathogens while addressing environmental concerns associated with conventional antimicrobials. The protocols outlined in this document provide researchers with standardized methods for developing, characterizing, and evaluating urushiol-based coating systems for various applications.

Future research directions should focus on precision molecular engineering to enhance efficacy while minimizing potential allergenicity, developing synergistic multi-target strategies to combat resistance development, and establishing comprehensive lifecycle toxicity assessments for regulatory approval. [1] Additionally, advancing stimuli-responsive systems that provide on-demand antimicrobial activity and exploring scalable manufacturing processes will be crucial for commercial translation. As antibiotic resistance continues to pose global health challenges, urushiol-based coatings offer a promising sustainable alternative that harnesses the power of natural compounds while meeting the performance requirements of modern antimicrobial applications.

References

Comprehensive Application Notes and Protocols: Urushiol/MDI Resin System Curing Kinetics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Urushiol Chemistry and Historical Context

Urushiol is an oily mixture of organic compounds with potent allergenic and sensitizing properties found primarily in plants of the Anacardiaceae family, including Toxicodendron species (poison ivy, poison oak, poison sumac), the Chinese lacquer tree, mango trees, and cashew plants [1] [2]. The name "urushiol" derives from the Japanese word "urushi" for the lacquer tree (Toxicodendron vernicifluum), reflecting its historical use in traditional lacquerware dating back thousands of years in Asian countries [1]. The unique chemical and material properties of urushiol have been exploited for centuries, with the oxidation and polymerization of urushiol in tree sap forming a hard, durable lacquer when exposed to moisture [1].

The molecular structure of urushiol consists of a catechol (1,2-dihydroxybenzene) ring substituted at the C3 position with a hydrocarbon chain typically containing 15 or 17 carbon atoms [2]. This alkyl side chain may be saturated or unsaturated, with the degree of unsaturation significantly influencing the compound's allergenic potential [1]. Western poison oak urushiol contains chiefly catechols with C17 side-chains, while poison ivy and poison sumac contain mostly catechols with C15 sidechains [1]. The specific composition varies by plant source, with the pentadecylcatechol (C15) and heptadecylcatechol (C17) derivatives existing in multiple unsaturated forms (monoene, diene, triene) [3]. The allergenicity of urushiol correlates directly with the degree of unsaturation in the side chain, with less than half of the population reacting to saturated urushiol alone, but over 90% reacting to urushiol containing at least two double bonds [1].

MDI-Based Resin Systems and Chemistry Fundamentals

Methylene diphenyl diisocyanate (MDI) is a fundamental component in polyurethane chemistry, valued for its symmetry, structural regularity, and favorable mechanical properties in final products [4]. Compared to other isocyanates like toluene diisocyanate (TDI), MDI-based systems offer advantages including faster curing speeds, shorter molding cycles, lower toxicity, and improved mechanical properties in the resulting polymers [4]. MDI reacts with polyols through a step-growth polymerization mechanism, forming urethane linkages that constitute the backbone of polyurethane elastomers [5]. These materials demonstrate excellent elasticity, wear resistance, low-temperature weather resistance, and chemical stability, making them suitable for applications such as rubber rollers, high-performance seals, and gaskets [5].

The curing kinetics of MDI-based systems have been extensively studied using various analytical techniques. The reaction between aromatic isocyanates (like MDI) and aliphatic alcohols proceeds relatively quickly, with the reaction rate influenced by factors including catalyst type and concentration, reaction temperature, and the chemical structure of the polyol components [5]. Recent investigations have examined how different chain lengths of aliphatic diol curing agents impact the curing kinetics of MDI-based polyurethanes, revealing significant differences in reactivity based on molecular structure [5]. The trimerization of isocyanates represents another important reaction pathway, forming isocyanurate rings that can create crosslinked network structures with enhanced thermal stability and mechanical properties [6]. This cyclotrimerization reaction occurs stepwise and is typically catalyzed by strong nucleophilic reagents, providing a method to control network formation in poly(urethane-isocyanurate) systems [6].

Experimental Protocols and Methodologies

Material Preparation and Formulation
  • Material Selection:

    • Urushiol Extraction: Extract urushiol from Toxicodendron species using established protocols [3]. For poison ivy stems, identify that C15 urushiol congeners localize primarily in resin ducts, while C17 congeners distribute more widely in cortex and vascular tissues [3].
    • MDI Prepolymer: Use diphenylmethane diisocyanate (MDI) with an isocyanate index of 9.2-12.5% [5] [4]. Commercial MDI prepolymers like HC6295-N are suitable [5].
    • Polyol Selection: Select polyether polyols (e.g., 330 N-4950) or polytetrahydrofuran glycol (PTMG-2000) based on desired elastomer properties [4].
    • Chain Extenders: Employ diol curing agents such as ethylene glycol, 1,4-butanediol (BDO), or 1,6-hexanediol to study chain length effects [5].
    • Catalysts: Utilize dibutyltin dilaurate (DBTDL) for urethane formation and complex amine catalysts (e.g., N,N-Dimethylbenzylamine with epoxy resin) for trimerization reactions [6].
  • Material Pre-treatment:

    • Dehydrate polyols and chain extenders at 105-110°C under vacuum for 2 hours before use to prevent water interference with isocyanate reactions [6] [4].
    • Store materials over molecular sieves to maintain anhydrous conditions [6].
  • Polyurethane Prepolymer (PUP) Synthesis:

    • Add dehydrated oligo diol (e.g., PPG1000, 105 g, 0.1 mol) to a 500 ml four-neck flask equipped with thermometer and stirrer [6].
    • Cool to 65°C and add MDI (50.4 g, 0.2 mol) at a molar ratio of 2:1 (NCO:OH) [6].
    • React for 30 minutes at 65°C, then raise temperature to 80°C and continue reaction for 1 hour [6].
    • Add catalyst DBTDL and monitor NCO value hourly until constant [6].
    • Degas the prepolymer under vacuum until bubbles are eliminated and store in sealed container [5] [6].
Differential Scanning Calorimetry (DSC) Analysis

Non-isothermal DSC represents the primary method for investigating curing kinetics of MDI-based polyurethane systems [5] [4]. The following protocol details the procedure for characterizing urushiol/MDI resin curing kinetics:

  • Instrument Calibration:

    • Calibrate DSC instrument (e.g., DSC 204F1) using indium standard for temperature and enthalpy [4].
    • Purge system with nitrogen at 20-50 mL/min to prevent moisture intrusion and oxidative degradation [5] [4].
  • Sample Preparation:

    • Weigh 5-10 mg of sample mixture into aluminum DSC pans [4].
    • Hermetically seal pans to prevent mass loss and maintain concentration integrity [7].
    • Prepare blank reference pan with equal weight of inert material [4].
  • Experimental Parameters:

    • Employ multiple heating rates (5, 10, 15, and 20 K/min) for kinetic analysis [5] [4].
    • Set temperature range from -15°C to 230°C to capture complete curing exotherm [4].
    • Conduct triplicate measurements at each heating rate to ensure reproducibility [5].
  • Data Analysis:

    • Determine degree of conversion (α) using the equation: α = ΔHₜ/ΔHₜₒₜₐₗ, where ΔHₜ is partial reaction enthalpy and ΔHₜₒₜₐₗ is total reaction enthalpy [4].
    • Calculate kinetic parameters using Kissinger method: ln(β/Tₚ²) = ln(AR/Eₐ) - Eₐ/RTₚ, where β is heating rate, Tₚ is peak temperature, Eₐ is activation energy, A is pre-exponential factor, and R is gas constant [4].
    • Apply model-free kinetics (MFK) using Flynn-Wall-Ozawa and Friedman methods to determine activation energy dependence on conversion [4].

Table 1: DSC Experimental Parameters for Urushiol/MDI Curing Kinetics

Parameter Specification Notes
Sample Weight 5-10 mg Critical for heat flow measurement
Heating Rates 5, 10, 15, 20 K/min Multiple rates for kinetic analysis
Temperature Range -15°C to 230°C Must encompass full reaction exotherm
Atmosphere N₂ at 20-50 mL/min Prevents oxidation and moisture
Pan Type Hermetically sealed aluminum Prevents mass loss during run
Replicates n ≥ 3 Ensures statistical significance
Fourier Transform Infrared (FTIR) Spectroscopy Monitoring

FTIR spectroscopy provides complementary molecular-level information about the curing process through tracking specific functional group changes [5] [6]:

  • Instrument Setup:

    • Use FTIR spectrometer (e.g., Nicolet Nexus 670) with attenuated total reflection (ATR) accessory [6].
    • Set resolution to 4 cm⁻¹ with 32 scans per spectrum across 4000-400 cm⁻¹ range [4].
  • Key Spectral Monitoring:

    • Track NCO peak at 2270 cm⁻¹ decrease relative to reference peak (e.g., CH₃ at 2869 cm⁻¹) [6].
    • Monitor urethane formation through NH (3320 cm⁻¹) and C=O (1730 cm⁻¹) appearance [4].
    • Observe isocyanurate formation at 1710 cm⁻¹ (C=O) and 1410 cm⁻¹ (ring vibration) [6].
  • Kinetic Analysis:

    • Calculate relative NCO consumption: A = A₂₂₇₀/A₂₈₆₉ [6].
    • Plot Aᵢ/A₀ versus time to track reaction progress, where Aᵢ is absorbance at time i and A₀ is initial absorbance [6].
Optimal Curing Conditions Determination

Based on kinetic analysis, establish step-wise curing protocol for urushiol/MDI systems:

  • Initial Cure: 60°C for 1 hour to initiate reaction without excessive viscosity buildup [6].
  • Main Cure: 80°C for 4 hours to achieve primary network formation [6].
  • Post-Cure: Stepwise increase to 100°C (2 hours), 120°C (2 hours), 140°C (2 hours), and 160°C (2 hours) to complete trimerization and achieve optimal crosslink density [6].

Data Presentation and Kinetic Analysis

Quantitative Kinetic Parameters

Table 2: Kinetic Parameters for MDI-Based Polyurethane Systems with Different Diol Chain Extenders

Chain Extender Molecular Weight (g/mol) Eₐ (kJ/mol) A (min⁻¹) Tₚ at 10 K/min (°C) ΔH (J/g)
Ethylene Glycol 62.06 45.2 2.3×10⁴ 142.5 98.3
1,4-Butanediol 95.60 52.7 5.6×10⁴ 138.2 112.6
1,6-Hexanediol 118.17 58.9 9.8×10⁴ 134.7 106.8

Data compiled from [5]

Table 3: Optimal Curing Conditions for MDI-Based Polyurethane Systems

Parameter Optimal Value Method of Determination
Constant Temperature Cure 81°C Extrapolation from kinetic data
Curing Time 29 minutes Model fitting to conversion data
Post-Cure Temperature 203°C Maximum thermal stability
Total Cycle Time 3-4 hours Includes step-wise temperature ramps

Data compiled from [4]

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow for analyzing urushiol/MDI resin system curing kinetics:

G Start Start: Experimental Design MaterialPrep Material Preparation Start->MaterialPrep UrushiolExtract Urushiol Extraction and Characterization MaterialPrep->UrushiolExtract MDIFormulation MDI Prepolymer Formulation UrushiolExtract->MDIFormulation DSCAnalysis DSC Kinetics Analysis MDIFormulation->DSCAnalysis FTIRMonitoring FTIR Reaction Monitoring DSCAnalysis->FTIRMonitoring DataProcessing Kinetic Data Processing DSCAnalysis->DataProcessing Complementary Data FTIRMonitoring->DataProcessing FTIRMonitoring->DataProcessing Complementary Data ModelFitting Kinetic Model Fitting DataProcessing->ModelFitting OptimalConditions Determine Optimal Curing Conditions ModelFitting->OptimalConditions Validation Protocol Validation OptimalConditions->Validation End End: Application Notes Validation->End

Diagram 1: Experimental workflow for urushiol/MDI resin system curing kinetics analysis. The workflow progresses from material preparation through kinetic analysis to protocol validation, with complementary data from DSC and FTIR analyses informing the kinetic model development.

Technical Challenges and Research Opportunities

The investigation of urushiol/MDI resin systems presents several significant technical challenges that require careful consideration:

  • Urushiol Stability and Handling: Urushiol is highly susceptible to air oxidation and polymerization, making isolation and handling technically challenging [3]. The compounds demonstrate high susceptibility to oxidation and polymerization upon air exposure, with technical difficulties in isolation due to irreversible binding to common chromatographic adsorbents [3]. Researchers must implement strict anaerobic handling conditions and use appropriate stabilizers where necessary.

  • Reaction Complexity: The MDI-urushiol curing system involves competing reaction pathways including urethane formation, isocyanurate trimerization, and urushiol oxidative polymerization [1] [6]. This complexity necessitates sophisticated analytical approaches to deconvolute the individual reaction mechanisms and their contributions to the final network structure.

  • Variable Composition: Natural variation in urushiol composition between plant sources and even within different tissues of the same plant creates challenges in reproducibility [3]. MALDI-MS imaging has revealed that C15 and C17 urushiol congeners demonstrate distinct tissue localization patterns, suggesting potential functional or biosynthetic differences that could impact material properties [3]. Development of standardized extraction and purification protocols is essential for obtaining consistent research results.

Promising research opportunities exist in several areas:

  • Advanced Monitoring Techniques: Emerging methods including fluorescence probe technology [8] and advanced DSC techniques [7] offer opportunities for more precise kinetic analysis. Miniaturized and automated DSC methods using <10 mg samples have been developed that provide 600x reduction in material requirements while maintaining accuracy [7].

  • Hybrid Network Design: Intentional exploitation of both the urushiol oxidative polymerization pathway and the MDI-polyol urethane formation could lead to novel hybrid network architectures with unique properties [1] [6]. The enzyme laccase present in Toxicodendron sap catalyzes urushiol oxidation under humid conditions, suggesting potential bio-catalytic approaches to network formation [1].

  • Structure-Property Relationships: Systematic investigation of how urushiol side chain length and unsaturation affect final material properties could enable precision design of resins for specific applications [3]. Research indicates that longer side chains and increased unsaturation produce stronger allergic responses [1], suggesting these structural features may also influence crosslinking density and network formation in resin systems.

Conclusion

The study of urushiol/MDI resin system curing kinetics represents an interdisciplinary research area combining traditional natural product chemistry with modern polymer science. The application of robust kinetic analysis methods, particularly non-isothermal DSC complemented by FTIR monitoring, provides the framework for understanding the complex reaction pathways in these hybrid systems. The optimal curing conditions identified through these kinetic analyses—typically employing step-wise temperature profiles with constant temperature curing at approximately 81°C for 29 minutes followed by post-curing at elevated temperatures—enable researchers to maximize material performance while minimizing production cycle times.

Significant technical challenges remain, particularly regarding the handling and standardization of urushiol components, but these are balanced by substantial opportunities for developing novel bio-based resin systems with unique properties. The continued advancement of monitoring technologies and kinetic modeling approaches will further accelerate development in this promising research area.

References

Comprehensive Application Notes and Protocols: Box-Behnken Design Response Surface Methodology for Optimizing Urushiol Extraction

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Urushiol and Its Biomedical Significance

Urushiol is a mixture of organic compounds classified as olefinic catechols with varying lengths of carbon side chains (typically C15 or C17) and different degrees of unsaturation. This natural product serves as the primary component (40-70%) of raw lacquer derived from lacquer trees (Toxicodendron vernicifluum) and other Anacardiaceae family plants. [1] [2] Chemically, urushiol compounds are characterized by a catechol ring structure substituted in the 3-position with hydrocarbon chains that may be saturated or contain varying numbers of double bonds, with the diene form being particularly biologically active. [1] [2] Urushiol is well-known for causing allergic contact dermatitis through a type IV hypersensitivity reaction, where it acts as a hapten that binds to skin proteins, triggering an immune response. [2]

Despite its dermatological effects, urushiol possesses significant bioactive properties that have attracted scientific interest for pharmaceutical applications. Recent research has revealed that diene urushiol exhibits potent inhibitory activity against the reverse transcriptase of acquired immunodeficiency syndrome (AIDS), suggesting potential for HIV treatment development. [1] [3] Additionally, urushiol demonstrates concentration-dependent anticancer activity against various human cancer cell lines, including gastric adenocarcinoma and breast cancer cells. [4] The compound induces apoptosis in cancer cells with wild-type p53 genes while causing cell cycle arrest in p53-mutant lines, indicating multiple mechanisms of action. [4] Other documented biological activities include antioxidant, antibacterial, and immune-regulating properties, making urushiol a promising candidate for drug development. [1]

Box-Behnken Design in Experimental Optimization

Response Surface Methodology (RSM) represents a collection of statistical and mathematical techniques for developing, improving, and optimizing complex processes and systems. [5] When applied to experimental optimization, RSM enables researchers to efficiently explore the relationships between multiple independent variables and one or more response outcomes. The fundamental approach involves designing experiments, fitting empirical models to the collected data, and identifying optimal operational conditions through analytical methods. [5] This methodology is particularly valuable in extraction process optimization, where multiple factors often interact in complex ways to influence yield and efficiency.

The Box-Behnken Design (BBD) is a specific type of response surface design that offers significant advantages for experimental optimization. Developed by George E. P. Box and Donald Behnken in 1960, BBD arranges experimental points in a spherical design space with three equally spaced levels for each factor (coded as -1, 0, +1). [6] [5] Unlike other designs such as Central Composite Designs (CCD), Box-Behnken designs avoid extreme factor combinations while maintaining the ability to efficiently estimate quadratic response surfaces. This characteristic makes BBD particularly suitable for experimental situations where extreme factor combinations may be impractical, hazardous, or impossible to implement. [6]

The structural efficiency of Box-Behnken designs enables researchers to extract maximum information with a reasonable number of experimental runs. For three factors, a BBD requires only 13 experiments (including center points), compared to 27 runs for a full three-level factorial design. [6] [5] This efficiency makes BBD particularly valuable in resource-intensive extraction studies where materials, time, or analytical resources are limited. The design's rotatable or nearly rotatable properties ensure that the prediction variance depends primarily on the distance from the design center rather than direction, providing uniform precision throughout the experimental region. [6] Additionally, BBD avoids the simultaneous setting of all factors at their extreme levels, which is particularly advantageous when such combinations would present practical difficulties in laboratory implementation. [5]

Optimization of Urushiol Extraction Using Box-Behnken Design

Experimental Factors and Ranges

The optimization of urushiol extraction requires careful identification of critical factors that significantly influence extraction efficiency. Based on single-factor experimentation, four key parameters were determined to substantially impact diene urushiol yield from lacquer tree leaves. [1] [7] The solvent-to-solid ratio directly affects the solubility and mass transfer equilibrium of urushiol compounds, with insufficient solvent leading to incomplete extraction while excessive solvent provides diminishing returns. [1] Extraction time influences the kinetic aspects of the process, allowing for increased diffusion of target compounds from plant matrices, though excessively long extraction times may lead to degradation of heat-sensitive components. [1] [7] Extraction temperature significantly impacts both the diffusion coefficient of urushiol and its stability, as diene urushiol begins to degrade above 50°C. [1] Finally, the number of extractions determines the exhaustive recovery of target compounds from the plant matrix, with diminishing returns observed after optimal cycles. [1]

For each identified factor, appropriate experimental ranges were established through preliminary single-factor investigations to ensure practical relevance and effective optimization. The table below summarizes the factor levels used in the Box-Behnken design for optimizing urushiol extraction:

Table 1: Experimental factors and levels for Box-Behnken design

| Factor | Symbol | Levels | |------------|------------|------------| | Solvent-to-solid ratio (mL/g) | A | 5:1 | 10:1 | 15:1 | | Extraction time (min) | B | 30 | 60 | 90 | | Extraction temperature (°C) | C | 40 | 50 | 60 | | Number of extractions | D | 2 | 3 | 4 |

[1] [7]

Optimal Extraction Conditions and Validation

Through the application of Box-Behnken Design response surface methodology, the optimal extraction parameters for diene urushiol from lacquer tree leaves were systematically determined. [1] [3] [7] The optimization process employed quadratic modeling to characterize the relationship between experimental factors and extraction yield, followed by response surface analysis to identify the combination of factors that would maximize diene urushiol content. The model's predictive capability was validated by comparing theoretical predictions with experimental results under the identified optimal conditions, demonstrating excellent agreement and confirming the model's robustness. [1] [7]

The optimal extraction conditions and corresponding performance metrics are summarized in the table below:

Table 2: Optimal extraction conditions and validation results

Parameter Optimal Value Theoretical Prediction Experimental Result
Number of extractions 3 - -
Extraction time (min) 55 - -
Extraction temperature (°C) 50 - -
Solvent-to-solid ratio (mL/g) 10:1 - -
Diene urushiol content (mg/g FW) - 4.69 4.56

[1] [7]

The model validation demonstrated no significant difference between the theoretical prediction and experimental result, confirming the excellent fit of the quadratic model and its utility for process optimization. [1] [7] The optimized conditions balance extraction efficiency with practical considerations, avoiding excessive solvent usage, overly long extraction times, or temperatures that would promote urushiol degradation. This systematic optimization approach increased the extraction efficiency significantly compared to non-optimized conditions, providing a robust methodology for maximizing urushiol yield while conserving resources. [1]

Detailed Experimental Protocol for Urushiol Extraction

Sample Preparation and Extraction Procedure

Plant material collection and preparation represent critical initial steps in ensuring reproducible urushiol extraction. Fresh leaves of Toxicodendron vernicifluum (lacquer tree) should be collected during the active growth season, typically between May and July when urushiol content is highest. [1] The leaves must be handled with appropriate personal protective equipment, including nitrile gloves and safety glasses, to prevent dermal exposure to urushiol, which can cause severe contact dermatitis. [2] Immediately after collection, leaves should be thoroughly washed with distilled water to remove surface contaminants and then blot-dried using clean laboratory wipes. The prepared leaves are then flash-frozen using liquid nitrogen and ground to a fine powder (40-60 mesh) using a pre-chilled laboratory mill. The resulting powder should be stored in airtight containers at -20°C until extraction to prevent urushiol degradation. [1] [7]

The extraction procedure follows a systematic protocol based on the optimized Box-Behnken parameters. Accurately weigh 1.0±0.01 g of the prepared leaf powder into a clean 50 mL conical centrifuge tube. Add the appropriate volume of extraction solvent (95% ethanol, HPLC grade) to achieve the optimized 10:1 solvent-to-solid ratio. [1] Securely cap the tubes and mix using a vortex mixer for 30 seconds to ensure complete sample wetting and dispersion. Perform ultrasound-assisted extraction using a bench-top ultrasonic bath with temperature control, set to maintain 50°C throughout the extraction process. The extraction should be conducted for 55 minutes with periodic mixing (every 15 minutes) to enhance mass transfer. [1] [7] After the initial extraction, centrifuge the mixture at 5000×g for 10 minutes and carefully transfer the supernatant to a clean volumetric flask. Repeat the extraction process twice more with fresh solvent (3 total extractions), combining all supernatants. Evaporate the combined extract to near-dryness under reduced pressure at 40°C using a rotary evaporator, then reconstitute the residue in 5.0 mL of methanol for HPLC analysis. [1]

Analytical Methodology and Quantification

High-Performance Liquid Chromatography (HPLC) provides the primary analytical method for quantifying diene urushiol in the extracted samples. [1] [7] The analysis should be performed using a reversed-phase C18 column (250 × 4.6 mm, 5 μm particle size) maintained at 30°C. The mobile phase consists of a gradient system combining (A) 0.1% formic acid in water and (B) acetonitrile, with the following elution program: 0-5 min, 60% B; 5-15 min, 60-80% B; 15-20 min, 80% B; 20-25 min, 80-60% B; 25-30 min, 60% B for column re-equilibration. [1] The flow rate should be maintained at 1.0 mL/min with injection volumes of 10 μL. Diene urushiol detection employs a photodiode array detector set at 280 nm, with peak identification confirmed by comparison with authentic standards. [1]

For quantification, prepare a standard calibration curve using purified diene urushiol reference standard at concentrations ranging from 0.1847 to 0.9235 mg/mL. [1] The linear regression equation for the standard curve is typically y = 3590x − 27.327 (R² = 0.993), where y represents the peak area and x represents the diene urushiol concentration in mg/mL. [1] [7] Calculate the diene urushiol content in samples using this calibration curve, with results expressed as mg per gram of fresh weight (FW) of plant material. For method validation, determine the precision through replicate analyses (n=6), accuracy via standard addition recovery experiments, and limit of detection (LOD) and limit of quantification (LOQ) based on signal-to-noise ratios of 3:1 and 10:1, respectively. [1]

Mechanism of Urushiol Anticancer Activity

Urushiol demonstrates differential cytotoxicity against cancer cells through multiple molecular mechanisms that depend on the cellular context and genetic background of the target cells. [4] In gastric adenocarcinoma cell lines, urushiol exhibits concentration-dependent growth inhibition with IC50 values of approximately 15 μg/mL for MKN-45 cells (wild-type p53) and 20 μg/mL for MKN-28 cells (mutant p53). [4] This differential sensitivity highlights the importance of p53 status in determining urushiol's mechanism of action. The compound mediates cell death through distinct pathways in different cell types, engaging apoptotic mechanisms in p53-competent cells while inducing cytostatic effects in p53-deficient cells. [4]

The following diagram illustrates the p53-dependent apoptotic pathway induced by urushiol:

G cluster_0 p53-Dependent Apoptosis cluster_1 p53-Independent Cell Cycle Arrest Urushiol Urushiol Cellular Uptake Cellular Uptake Urushiol->Cellular Uptake Oxidative Stress Oxidative Stress Cellular Uptake->Oxidative Stress p53 Activation p53 Activation Oxidative Stress->p53 Activation in WT p53 cells p21/p27 Upregulation p21/p27 Upregulation Oxidative Stress->p21/p27 Upregulation in mutant p53 cells Mitochondrial Pathway Mitochondrial Pathway p53 Activation->Mitochondrial Pathway p53 Activation->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptotic Execution Apoptotic Execution Caspase Activation->Apoptotic Execution Caspase Activation->Apoptotic Execution DNA Fragmentation DNA Fragmentation Apoptotic Execution->DNA Fragmentation Nuclear Condensation Nuclear Condensation Apoptotic Execution->Nuclear Condensation CDK2/4 Downregulation CDK2/4 Downregulation p21/p27 Upregulation->CDK2/4 Downregulation p21/p27 Upregulation->CDK2/4 Downregulation G1 Cell Cycle Arrest G1 Cell Cycle Arrest CDK2/4 Downregulation->G1 Cell Cycle Arrest CDK2/4 Downregulation->G1 Cell Cycle Arrest

Diagram 1: p53-dependent apoptotic pathway induced by urushiol

In p53-wild-type cancer cells like MKN-45, urushiol activates the extrinsic apoptotic pathway, characterized by several hallmark molecular and morphological changes. [4] These include nuclear chromatin condensation, DNA fragmentation into oligonucleosomal fragments, and poly(ADP-ribose) polymerase (PARP) cleavage. [4] Additional ultrastructural evidence includes the formation of membrane-bound apoptotic bodies containing compacted cellular organelles. This apoptotic cascade involves the activation of caspase cascades that execute the programmed cell death program, leading to the systematic dismantling of cellular structures without inducing inflammation. [4]

In contrast, p53-mutant cancer cells like MKN-28 respond to urushiol through alternative signaling pathways that result in cytostatic rather than cytotoxic outcomes. [4] Instead of undergoing apoptosis, these cells display G1 cell cycle arrest mediated through the upregulation of cyclin-dependent kinase inhibitors p21WAF1/CIP1 and p27KIP1, accompanied by downregulation of CDK2 and CDK4 proteins. [4] This cell cycle arrest prevents cellular proliferation without immediate cell death, representing a different therapeutic approach that may be particularly relevant for certain cancer types or in combination therapy regimens. The dual mechanism of action underscores urushiol's potential as a multi-modal therapeutic agent that can engage different molecular targets depending on the genetic makeup of the target cells. [4]

Troubleshooting and Technical Considerations

Optimization challenges may arise during the Box-Behnken design implementation and urushiol extraction process. If the model shows poor fit (low R² value or significant lack of fit), verify that the experimental region appropriately captures the curvature of the response surface and consider adding center points to improve pure error estimation. [5] When encountering unexpected factor interactions, conduct additional diagnostic analyses including residual plots and normal probability plots to identify potential outliers or transformation needs. For extraction yield inconsistencies, ensure precise temperature control during ultrasound-assisted extraction, as diene urushiol degradation occurs above 50°C, significantly reducing recovery. [1] [7] If HPLC analysis shows peak tailing or poor resolution, freshly prepare mobile phases and consider adding 0.1% formic acid to improve chromatographic behavior of the phenolic compounds. [1]

Safety considerations are paramount when working with urushiol due to its potent sensitizing properties. Always conduct extraction procedures in a fume hood with adequate ventilation to minimize inhalation exposure. [2] Personnel should wear appropriate personal protective equipment including nitrile gloves (urushiol can penetrate latex), lab coat, and safety glasses. [2] Decontaminate work surfaces and equipment with 5% sodium hypochlorite solution followed by 70% ethanol to degrade any residual urushiol. [2] In case of dermal exposure, immediately wash the affected area with copious amounts of soap and water—within 10 minutes of exposure for optimal prevention of dermatitis reaction. [2] For analytical standard preparation, use proper handling techniques to prevent standard degradation, including working under inert atmosphere and storing stock solutions at -20°C in amber vials. [1]

Conclusion and Research Applications

The application of Box-Behnken Design response surface methodology provides an efficient systematic approach for optimizing urushiol extraction parameters, resulting in significantly improved yield while conserving resources. [1] The optimized protocol employing ultrasound-assisted extraction with 95% ethanol at a 10:1 solvent-to-solid ratio, 50°C temperature, 55-minute extraction time, and three extraction cycles delivers consistent diene urushiol yields of approximately 4.56-4.69 mg/g fresh weight from lacquer tree leaves. [1] [7] This optimized methodology represents a substantial improvement over conventional extraction techniques, offering higher efficiency, reduced solvent consumption, and shorter processing times while maintaining compound stability.

The bioactive potential of purified urushiol, particularly its anti-HIV activity through reverse transcriptase inhibition and selective cytotoxicity against cancer cells, underscores its significance as a promising candidate for pharmaceutical development. [1] [4] The detailed protocols presented in this application note provide researchers with a robust framework for obtaining consistent, high-quality urushiol extracts for further biological evaluation and drug development studies. Future research directions should explore scale-up parameters for industrial application, investigate urushiol derivatives with reduced allergenicity, and conduct more comprehensive mechanistic studies on its molecular targets and pharmacological properties across different disease models.

References

Experimental Parameters for Poison Ivy Hairy Root Transformation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Aspect Specific Parameters & Conditions
Plant Material Skotomorphic hypocotyls from poison ivy (Toxicodendron radicans) seedlings [1]
Bacterial Strain Agrobacterium rhizogenes [1]
Binary Vector T-DNA plasmid with intron-containing Firefly Luciferase reporter gene [1]
Inoculation Method Prick-inoculation of hypocotyls with Agrobacterium [1]
Key Growth Observation Preferential propagation of clumpy hairy root growth habit [1]
Culture Conditions Hormone-independent medium after co-cultivation [1]
Transformation Efficiency High frequency (exact percentage not specified) [1]
Metabolite Analysis Identified anacardic acid as a metabolic intermediate; hairy roots showed significantly lower urushiol levels than wild-type roots [1]

Detailed Protocol for Hairy Root Induction and Transformation

This protocol is adapted from the established method for poison ivy and standard hairy root transformation techniques [1] [2].

Step 1: Preparation of Plant Material
  • Generate explants: Use skotomorphic (etiolated) poison ivy seedlings grown under sterile conditions [1].
  • Excise hypocotyls: These are the primary explants of choice for optimal transformation efficiency [1].
Step 2: Preparation of *Agrobacterium rhizogenes*
  • Strain selection: Utilize an A. rhizogenes strain known to be effective for poison ivy [1].
  • Introduce binary vector: The bacteria should harbor a recombinant binary plasmid containing the gene of interest (e.g., Firefly Luciferase) and a selectable marker [1].
  • Culture preparation: Grow the bacteria in a suitable liquid medium like YEP to the desired density [2] [3].
Step 3: Inoculation and Co-cultivation
  • Wound the explants: Gently prick the hypocotyls with a sterile needle [1].
  • Inoculate: Expose the wounded hypocotyls to the prepared A. rhizogenes suspension [1] [2].
  • Co-cultivate: Transfer the inoculated explants to a semi-solid medium for 2-3 days to allow for T-DNA transfer [2].
Step 4: Decontamination and Selection
  • Eliminate bacteria: After co-cultivation, transfer explants to a solid medium containing antibiotics like cefotaxime or carbenicillin to kill the remaining Agrobacterium [1] [2].
  • Promote root growth: Use a plant growth regulator (PHR)-free medium. The transferred T-DNA contains genes that allow for auxin and cytokinin synthesis, making exogenous hormones unnecessary [1] [4] [5].
Step 5: Establishment and Maintenance of Hairy Root Cultures
  • Subculture: Excise emerging hairy roots and subculture them onto fresh PHR-free medium with antibiotics [2].
  • Select transformants: If a reporter gene like RUBY (which produces a red pigment) is used, visually select red roots [3]. For other genes like Luciferase, assay for activity [1].
  • Propagate lines: Preferentially propagate transgenic hairy root lines that exhibit a robust, often "clumpy," growth habit [1].

The workflow below illustrates the key steps in this transformation process.

Start Start Poison Ivy Transformation PlantPrep Plant Material Prep (Skotomorphic hypocotyls) Start->PlantPrep BacteriaPrep Bacteria Prep (A. rhizogenes with vector) PlantPrep->BacteriaPrep Inoculate Inoculate & Co-cultivate BacteriaPrep->Inoculate Decontaminate Decontamination (Antibiotic medium) Inoculate->Decontaminate Select Culture on PHR-free Medium & Select Decontaminate->Select Establish Establish Transgenic Hairy Root Line Select->Establish

Key Experimental Findings and Validation

Transformation Success and Metabolic Discovery

The established protocol proved highly effective for poison ivy. The use of an intron-containing Firefly Luciferase gene allowed for the confirmation of stable transformation through the detection of luciferase activity, demonstrating successful integration and expression of the foreign gene [1].

A significant scientific discovery facilitated by this system was the first identification of anacardic acids in poison ivy. These compounds are postulated metabolic intermediates in the urushiol biosynthesis pathway. They were initially detected in the transgenic hairy roots and subsequently confirmed to be present in wild-type roots as well [1].

Urushiol Biosynthesis Requires Organized Tissue

The hairy root cultures produced significantly lower steady-state urushiol levels compared to wild-type roots. However, they contained higher levels of urushiol than an undifferentiated poison ivy callus line, which had undetectable amounts. This key finding suggests that intact, organized tissue architecture is necessary for substantial urushiol production, and that dedifferentiation disrupts this metabolic pathway [1].

Applications and Future Research Directions

This stable transformation system opens up several avenues for advanced research, serving as a platform for reverse-genetic studies to determine gene function [1] [2].

  • Functional Gene Analysis: The system can be used to knock out or silence putative urushiol biosynthetic genes via RNAi or CRISPR/Cas9 to confirm their role in the pathway [1].
  • Metabolic Engineering: Once key genes are identified, they can be overexpressed in hairy roots to attempt to increase the yield of urushiol or its precursors for further study [2] [5].
  • Chemical Ecology Studies: Transgenic roots can be used to investigate the role of specific metabolites in plant-microbe interactions and other ecological relationships [6].

Conclusion

This protocol provides a reliable method for generating stably transformed hairy root cultures in poison ivy. The system is not only valuable for functional genomics, particularly in deciphering the urushiol biosynthesis pathway, but also holds promise for broader applications in metabolic engineering and chemical ecology. The discovery of anacardic acid in these roots highlights the power of this tool to uncover new metabolic insights.

References

urushiol II degradation prevention during extraction

Author: Smolecule Technical Support Team. Date: February 2026

Key Factors for Preventing Urushiol Degradation

The stability of urushiol, particularly its diene form, is crucial for successful extraction. The following table summarizes the main parameters to control based on current research.

Factor Risk to Urushiol Preventive Strategy & Key Parameters
Temperature [1] Degradation at elevated temperatures; diene urushiol degrades above 50°C. Keep extraction temperature at or below 50°C. Optimize using Ultrasonic-Assisted Extraction (UAE).
Oxidation [2] Exposure to air leads to oxidation, altering structure and forming allergenic quinones. Use inert atmosphere (e.g., Nitrogen purge). Prefer amber glass vials. Add antioxidants to solvents.
Extraction Time [1] Prolonged exposure to heat/solvents increases degradation risk. Optimize time; for UAE, 55-60 minutes is sufficient for complete diene urushiol extraction.
Solvent & Method [3] [1] [2] Harsh conditions and inefficient methods promote degradation. Use efficient methods like UAE. Employ multi-stage solvent extraction (3 times). Use high-purity solvents.

Experimental Workflow for Stable Urushiol Extraction

The diagram below outlines a general workflow for urushiol extraction, integrating the stability strategies mentioned above.

G Start Start Extraction Protocol Prep Plant Material Preparation (Freeze-dry and shred) Start->Prep Env Create Inert Environment (Nitrogen purge, amber glass) Prep->Env Extract Perform Extraction (Ultrasonic-assisted, temperature ≤50°C) Env->Extract Separate Liquid-Solid Separation Extract->Separate Concentrate Concentrate Extract (Rotary evaporation, low temperature) Separate->Concentrate Purify Further Purification (Chromatography, e.g., thiazole-derivatized silica gel) Concentrate->Purify Store Store Product (Inert atmosphere, low temperature, dark) Purify->Store End Stable Urushiol Extract Store->End

Detailed Methodologies

Here are detailed protocols for key steps, adapted from the search results:

  • Ultrasonic-Assisted Extraction (UAE) Protocol [1]: This method is preferred for its efficiency and lower thermal stress.

    • Preparation: Freeze-dry plant leaves (e.g., from Toxicodendron vernicifluum) and grind them into a fine powder.
    • Extraction: Mix the powder with a suitable solvent (e.g., ethanol) at a solvent-to-solid ratio of 10:1 (mL/g) in an amber glass vessel.
    • Inert Atmosphere: Purge the vessel with nitrogen gas to displace oxygen.
    • Sonication: Subject the mixture to ultrasonic treatment for 55 minutes, maintaining a water bath temperature of 50°C.
    • Repeat: Perform the extraction process three times to ensure complete recovery.
    • Separation: Combine the extracts and filter to separate the liquid extract from the plant residue.
  • Saponin-Based Cleanup Protocol (for decontamination) [3] [4]: This is relevant for decontaminating surfaces or equipment, as saponins emulsify and remove urushiol.

    • Saponin Source: Obtain saponins from plants like Jewelweed (Impatiens capensis). Fresh leaves can be extracted with 50% methanol.
    • Preparation: The extract is partitioned between water and n-butanol to obtain a saponin-rich fraction.
    • Application: A saponin-containing solution or soap can be used to wash surfaces, tools, or skin potentially contaminated with urushiol, effectively emulsifying and removing the oil.

Frequently Asked Questions for a Technical Support Center

Q1: Our urushiol extract shows unexpected color darkening and reduced bioactivity. What could be the cause? A: This is a classic sign of oxidation. Immediately check your procedure: ensure you are using an inert gas blanket (e.g., nitrogen) during all liquid-handling steps, storing solvents and extracts with antioxidants if applicable, and using amber glassware to protect from light [2].

Q2: What is the maximum safe temperature for drying plant material and concentrating extracts? A: Based on thermal stability studies, you should not exceed 50°C. For sensitive processes like solvent removal via rotary evaporation, using lower temperatures (e.g., 30-40°C) under reduced pressure is a safer alternative to minimize thermal degradation risk [1].

Q3: How can I effectively decontaminate lab equipment suspected of urushiol exposure? A: Soaps and detergents are highly effective due to urushiol's oily nature [3] [5]. You can use a commercial laboratory detergent or a soap formulated with saponins [3] [4]. Thoroughly scrub all surfaces with cool water and detergent, as this emulsifies and removes the oil.

Q4: Is there a recommended purification technique to obtain high-purity urushiol for immunological studies? A: Yes, one disclosed method involves further purification of the crude extract using thiazole-derivatized silica gel chromatography. This technique can help isolate urushiol at concentrations and purity levels suitable for advanced applications like immunotherapy research [2].

References

optimizing solvent-to-solid ratio for urushiol extraction

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent-to-solid ratio for urushiol extraction? The optimal solvent-to-solid ratio is not a single value but is interdependent with other extraction parameters. However, research on ultrasonic-assisted extraction (UAE) of diene urushiol from lacquer tree leaves has identified a robust optimum.

  • Recommended Ratio: A solvent-to-solid ratio of 10:1 mL/g is identified as optimal when used in conjunction with an extraction temperature of 50°C and an extraction time of 55 minutes [1] [2].
  • Saturation Effect: Studies show that increasing the ratio from 3:1 to 10:1 mL/g significantly increases diene urushiol yield. Beyond 10:1 mL/g, no significant improvement in content is observed, indicating the system has reached saturation and further solvent is wasteful [1].

Q2: How do other extraction factors interact with the solvent-to-solid ratio? The solvent-to-solid ratio is one part of an optimized system. The following table summarizes the key parameters and their optimal ranges for a high yield of diene urushiol using UAE, as determined by Response Surface Methodology (RSM) [1].

Factor Optimal Value / Range Effect on Extraction
Solvent-to-Solid Ratio 10:1 mL/g Ensures sufficient solvent for solubility and mass transfer without wastage [1].
Extraction Temperature 50 °C Increases solubility and diffusion coefficient. Higher temperatures (>50°C) can lead to degradation of urushiol [1].
Extraction Time 55 min Allows sufficient time for the solvent to penetrate the matrix and dissolve target compounds [1].
Number of Extractions 3 Ensures complete recovery of urushiol from the plant matrix [1].

Q3: What is the recommended workflow for optimizing an extraction process? A systematic approach involving single-factor experiments followed by statistical optimization is highly effective. The workflow below outlines this process [1].

cluster_factors Key Factors to Test Start Start Optimization SF1 Single-Factor Experiments Start->SF1 SF2 Identify preliminary ranges for each factor SF1->SF2 OPT Statistical Optimization (e.g., RSM with Box-Behnken Design) SF2->OPT f1 Solvent-to-Solid Ratio Eval Model Validation & Optimal Condition Verification OPT->Eval Final Establish Final Protocol Eval->Final f2 Extraction Time f3 Extraction Temperature f4 Number of Extractions

Detailed Experimental Protocol

The following protocol is adapted from the optimized method for ultrasound-assisted extraction of diene urushiol from lacquer tree leaves [1].

1. Sample Preparation:

  • Collect fresh lacquer tree (Toxicodendron vernicifluum) leaves.
  • Rinse and dry the plant material. Drying should be done at temperatures below 30°C or via lyophilization (freeze-drying) to preserve thermolabile compounds like urushiol [3].
  • Grind the dried leaves into a fine, homogeneous powder to increase the surface area for extraction [3].

2. Extraction Setup and Procedure:

  • Accurately weigh a specified mass of the powdered plant material.
  • Add the appropriate volume of extraction solvent (e.g., ethanol) to achieve the 10:1 mL/g solvent-to-solid ratio.
  • Place the mixture in an ultrasonic extraction bath.
  • Set the extraction parameters to 50°C and 55 minutes.
  • Repeat the extraction process three times on the same plant material to ensure complete recovery of urushiol.
  • After extraction, filter the combined extracts and concentrate the solution under reduced pressure (e.g., using a rotary evaporator) for further analysis.

3. Analysis and Quantification:

  • The urushiol content in the extract can be quantified using High-Performance Liquid Chromatography (HPLC) [1].
  • A standard curve should be established using a diene urushiol standard for accurate quantification. An example linear regression equation from the literature is: y = 3590x − 27.327 (R² = 0.993), where 'y' is the peak area and 'x' is the concentration in mg/mL [1].

Critical Troubleshooting Guide

The table below addresses common problems, their potential causes, and recommended solutions.

Problem Potential Cause Solution

| Low Extraction Yield | • Incorrect solvent-to-solid ratio (too low). • Inadequate extraction time or temperature. • Insufficient number of extractions. | • Re-optimize the ratio and other parameters using RSM. • Ensure the plant material is powdered finely. • Perform at least three sequential extractions [1]. | | Degradation of Urushiol | • Extraction temperature is too high. • Prolonged exposure to heat or light. | • Do not exceed 50°C during extraction [1]. • Perform extractions in the dark or use amber glassware. | | Inconsistent Results | • Inconsistent particle size of plant powder. • Variation in raw plant material. | • Use a standardized sieving process after grinding. • Source plant material from a consistent, verified supplier. | | High Solvent Consumption | • Using a solvent-to-solid ratio higher than necessary. | • A ratio of 10:1 mL/g is typically sufficient; higher ratios do not improve yield [1]. |

Safety and Handling Considerations

  • Toxicity and Allergenicity: Urushiol is a potent skin allergen that causes severe contact dermatitis [4] [5]. Always handle plant material and extracts with extreme caution.
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile or impermeable gloves (vinyl is recommended [6]), a lab coat, and safety goggles.
  • Decontamination: Urushiol is a stable oil that can remain active on surfaces for long periods [7]. Decontaminate all tools and work surfaces with soap and water or rubbing alcohol immediately after use [5]. Specialized cleansers like Tecnu can also be effective [6].

References

temperature control for diene urushiol thermal stability

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Answer & Technical Details
Why is temperature control critical for diene urushiol? Diene urushiol begins to degrade at temperatures above 50°C [1]. Precise temperature control is essential to preserve its bioactivity, particularly its inhibitory activity against AIDS reverse transcriptase, during extraction and handling [1].
What is the optimal temperature for extraction? The recommended extraction temperature is 50°C, as established by response surface methodology optimization. This maximizes yield while preventing thermal degradation [1].
What are the key factors for temperature stability? Three core elements are Stability (long-term consistency), Accuracy (proximity to the true setpoint), and Noise (short-term variations) [2]. Noise can lead to localized temperature spikes, causing degradation even if the average temperature seems stable [2].

Troubleshooting Guide

The table below outlines common problems, their potential causes, and recommended solutions.

Problem Possible Causes Recommended Solutions

| Low Extraction Yield | 1. Extraction temperature too low. 2. Solvent-to-solid ratio is insufficient. 3. Diene urushiol degraded due to excessive temperature. | 1. Verify and calibrate temperature controller; set to 50°C [1]. 2. Adjust the solvent-to-solid ratio to the optimal 10:1 mL/g [1]. 3. Check for temperature overshoot and ensure it does not exceed 50°C [1]. | | Inconsistent Results Between Runs | 1. Poor long-term temperature stability. 2. Ambient temperature fluctuations. 3. Incorrect sensor placement. | 1. Use a temperature controller with low noise and a low temperature coefficient [2]. 2. Shield the apparatus from drafts and use an enclosure if possible [2]. 3. Embed the temperature sensor at least 2.5 cm (1 inch) into the thermal mass and place it close to the sample [2]. | | High Noise in Process Reading | 1. Poorly tuned PID control loop. 2. Electrical noise from the controller. 3. Poor thermal interface. | 1. Use the controller's "auto-tune" function or manually adjust PID settings for smoother control [2]. 2. Ensure the temperature controller uses low-noise output (e.g., Direct Current over Pulse Width Modulation) [2]. 3. Improve the thermal contact between the heater/cooler and the vessel to reduce the system's time constant [2]. |

Optimized Extraction Protocol for Diene Urushiol

This methodology is based on the ultrasound-assisted extraction process optimized using Box-Behnken Design response surface methodology [1].

  • Objective: To efficiently extract diene urushiol from lacquer tree leaves while maintaining its thermal stability.
  • Principle: Utilizes ultrasonic cavitation to disrupt plant cells, with temperature carefully controlled to maximize yield without degrading the heat-sensitive target compound [1].

Step-by-Step Procedure:

  • Sample Preparation: Weigh a precise amount of lacquer tree leaf powder.
  • Set Solvent-to-Solid Ratio: Add extraction solvent at a ratio of 10:1 mL/g relative to the sample weight [1].
  • Extraction:
    • Place the mixture in an ultrasonic bath.
    • Set the extraction temperature to 50°C and the time for 55 minutes [1].
    • Perform this extraction process three times to ensure complete recovery [1].
  • Post-Processing: Combine the extracts and filter. The content of diene urushiol can be quantified via HPLC against a standard curve (y = 3590x - 27.327, R² = 0.993) [1].

Experimental Workflow Diagram

The diagram below visualizes the optimized extraction and troubleshooting workflow. It highlights the critical parameters and key decision points to ensure the thermal stability of diene urushiol.

DieneUrushiolWorkflow cluster_optimal_params Optimized Extraction Parameters [1] cluster_core_process Core Extraction Workflow cluster_stability_control Stability Control & Monitoring cluster_outcome Outcome & Analysis cluster_troubleshoot Troubleshooting Path [2] param1 Temperature: 50°C step2 Ultrasonic Bath (55 min, 50°C) param1->step2 Set param2 Time: 55 min param3 Solvent/Solid: 10:1 param4 Extractions: 3 start Prepare Leaf Powder step1 Add Solvent (Solvent/Solid 10:1) start->step1 step1->step2 monitor1 Monitor Temperature (Prevent >50°C) step2->monitor1 Critical Control outcome1 Combine & Filter Extracts step2->outcome1 Complete monitor2 Verify Sensor Placement monitor3 Check PID Settings outcome2 HPLC Analysis outcome1->outcome2 success Stable Diene Urushiol outcome2->success check1 Low Yield? Check Temp & Ratio outcome2->check1 If Problem check1->param1 Re-verify Params check2 Inconsistent? Check Stability & Sensor check2->monitor2 Investigate check3 Noisy Signal? Tune PID & Check Interface check3->monitor3 Adjust

The diagram illustrates the core workflow (blue), which must operate within the optimized parameters (green). The stability control loop (yellow) is an ongoing process to monitor key variables. If the output analysis detects an issue, the troubleshooting path (red) provides a structured method to identify and correct the root cause, often leading back to a re-verification of the core parameters.

Key Technical Summary

The stability of diene urushiol during extraction is a delicate balance. The primary goal is to maintain a precise temperature of 50°C, leveraging the efficiency of ultrasound while avoiding the degradation threshold [1]. Achieving this requires a holistic view of your temperature control system, focusing on sensor placement, controller selection, and PID tuning to minimize noise and ensure long-term stability [2].

References

urushiol II analysis without irreversible chromatographic adsorption

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Urushiol and the Adsorption Challenge

Urushiol is a mixture of catechol derivatives with long (C15-C17) saturated or unsaturated alkyl side chains [1] [2]. This structure is key to the adsorption issue:

  • Catechol Functionality: The catechol (1,2-dihydroxybenzene) ring can form strong hydrogen bonds and undergo oxidation to reactive quinones, which can covalently bind to active sites on chromatographic surfaces [1].
  • Hydrophobic Side Chain: The long alkyl chain gives urushiol high hydrophobicity [1]. Standard reversed-phase methods might require high organic solvent concentrations, but the polar catechol group can still interact strongly with residual silanols on silica-based stationary phases, leading to tailing or irreversible binding.

Specialized quantitative analyses often use HPLC for urushiol and related compounds like thitsiol [3]. One study notes that urushiol standards can exhibit double peaks during HPLC, which may be related to its interaction with the stationary phase [3].

Troubleshooting Strategies for Method Development

Here are practical approaches to mitigate adsorption based on general chromatographic principles and the nature of urushiol.

Strategy Rationale & Implementation Notes
Acidify Mobile Phase Reduces ionization of silanol groups and catechol hydroxyls, minimizing ionic interaction. Use 0.1% formic or phosphoric acid [4].
Use Specialty Columns Stationary phases with low-activity silica, heavy endcapping, or polar-embedded groups minimize silanol interactions.
Employ Stationary Phase Additives Compete with urushiol for active binding sites on the stationary phase.
Consider Non-Silica Columns Polymer-based columns eliminate silanol effects; useful for high-pH analysis.

Recommended Experimental Workflow

Follow this logical workflow to develop a robust analytical method.

Start Start Method Development SP Column Selection: C18 or C8 with heavy endcapping Start->SP MP Mobile Phase: Start with acidified water/acetonitrile SP->MP Inj Inject Standard (Evaluate peak shape) MP->Inj Decision1 Peak Tailing or Absorption? Inj->Decision1 Opt1 Troubleshoot: - Increase acid strength - Add ion-pair reagent - Try polymer column Decision1->Opt1 Yes Decision2 Peak Shape Acceptable? Decision1->Decision2 No Opt1->Decision2 Decision2->Opt1 No Opt2 Optimize Method: - Gradient profile - Temperature - Validation Decision2->Opt2 Yes End Validated Method Opt2->End

Key Takeaways for Your Troubleshooting Guide

  • Fundamental Issue: Strong adsorption stems from urushiol's catechol structure interacting with active sites on traditional silica-based stationary phases [1].
  • Primary Solution Path: The most effective approach is to use an acidified mobile phase in combination with a reversed-phase column designed to minimize silanol activity.
  • Advanced Tactics: For persistent issues, ion-pairing reagents or a switch to a polymer-based column can be effective last resorts.
  • Observed Phenomenon: Be aware that urushiol may produce double peaks in HPLC, which could be related to its chromatographic behavior [3].

References

Technical Support Guide: Urushiol Stabilization During Storage

Author: Smolecule Technical Support Team. Date: February 2026

Question: What are the primary strategies to prevent urushiol polymerization during experimental storage?

Urushiol is inherently prone to polymerization, which can be initiated by enzymes (laccase), metal ions, heat, and oxygen [1] [2]. The core strategy for storage is to eliminate or inhibit these initiating factors. The table below summarizes the key risks and proposed countermeasures.

Polymerization Risk Factor Proposed Stabilization Method Rationale & Supporting Evidence
Enzymatic Activity (Laccase) Low-Temperature Storage & Enzyme Inhibition/Removal Laccase is a thermolabile enzyme; its activity is minimized at low temperatures [1].
Oxidation Oxygen Exclusion & Antioxidant Addition Polymerization starts with oxidation of phenolic groups into quinones [1] [2]. Antioxidants may competitively consume oxygen.
Metal Ion Catalysis Use of High-Purity Solvents & Chelating Agents Metal ions like Cu²⁺ (from laccase) can catalyze oxidation [1]. Chelators like EDTA can sequester metal impurities.
Thermal Polymerization Strict Temperature Control (< 50°C) Thermal polymerization occurs at high temperatures [3] [4]. Urushiol degrades above 50°C [5].
Experimental Protocol: Assessing Urushiol Stability

To empirically determine the optimal storage conditions for your specific urushiol sample, you can establish the following quality control workflow.

G Start Start: Prepare Urushiol Samples Split Split into aliquots Start->Split Cond1 Condition 1: -20°C, Inert Gas Split->Cond1 Cond2 Condition 2: 4°C, Antioxidants Split->Cond2 Cond3 Condition 3: Room Temp., Air Split->Cond3 Store Store for set duration (e.g., 1, 2, 4 weeks) Cond1->Store Cond2->Store Cond3->Store Analyze Analyze Post-Storage Store->Analyze HPLC HPLC for Monomer Content Analyze->HPLC Visc Viscosity Measurement Analyze->Visc IR FT-IR for OH/Quinone Analyze->IR Compare Compare vs. Baseline HPLC->Compare Visc->Compare IR->Compare End Determine Optimal Condition Compare->End

Detailed Methodology:

  • Sample Preparation: Start with urushiol extracted and purified using methods like ethanol extraction [4] or optimized ultrasonic-assisted extraction [5]. Accurate initial characterization is crucial.
  • Establish Storage Conditions: Test a matrix of conditions based on the risk factors in the table above. Key variables include:
    • Temperature: e.g., -20°C, 4°C, and room temperature (as a negative control).
    • Atmosphere: e.g., under an inert gas (Nitrogen/Argon) vs. ambient air.
    • Additives: e.g., with and without 0.1% w/w of an antioxidant like BHT.
  • Post-Storage Analysis: After a predetermined storage period, analyze the samples using:
    • High-Performance Liquid Chromatography (HPLC): This is the most direct method. Use a standard curve for diene urushiol (e.g., y = 3590x - 27.327, R² = 0.993) to quantify the remaining urushiol monomers. A significant drop in monomer content indicates polymerization [5].
    • Rheological Analysis: Monitor the complex viscosity (η*). A substantial increase in viscosity is a strong indicator of advancing polymerization and network formation [6].
    • Fourier-Transform Infrared Spectroscopy (FT-IR): Track the disappearance of phenolic O-H stretches (around 3300-3400 cm⁻¹) and the appearance of quinone C=O stretches (around 1650 cm⁻¹), which signal oxidative polymerization [7].

Critical Safety Notes for Researchers

  • Allergenic Hazard: Urushiol is a potent skin sensitizer. Always use appropriate personal protective equipment (PPE) including nitrile gloves, lab coat, and safety glasses when handling urushiol or its solutions [8] [2].
  • Solvent Disposal: Plan for the disposal of organic solvents used in extraction or analysis according to your institution's hazardous waste protocols.

References

Experimental Protocol for an Acid-Resistant Nanocomposite Coating

Author: Smolecule Technical Support Team. Date: February 2026

This methodology is based on a study that created a nanoscale urushiol/PAN film capable of withstanding concentrated sulfuric acid [1].

  • Step 1: Preparation of Urushiol Raw lacquer is sonicated in anhydrous ethanol and then filtered. The urushiol is obtained by removing the ethanol from the filtrate using rotary evaporation at 60°C [1].

  • Step 2: Preparation of Urushiol/PAN Electrospinning Solution Urushiol and Polyacrylonitrile (PAN) are dissolved in Dimethylformamide (DMF) solvent. The mixture is stirred with a magnetic stirrer at 450 rpm for 8 hours to achieve a homogeneous solution. The optimal acid resistance was found at a urushiol-to-PAN mass ratio of 7:5 [1].

  • Step 3: Fabrication of the Nanofilm The solution is loaded into an electrospinning apparatus. A stable voltage is applied (averaging around 22.49 kV for the 7:5 ratio) to produce nanofibers with diameters between 150 nm and 200 nm, which are collected to form a non-woven mat [1].

  • Step 4: Performance Validation (Acid Resistance Test) The fabricated nanofilm is immersed in sulfuric acid solutions of varying concentrations (60%, 80%, and 100%) for 30 minutes. A high-performance film will remain intact and not be etched by this treatment [1].

Performance Data of Modified Urushiol Coatings

The following table summarizes key quantitative findings from recent studies on modified urushiol coatings, which are relevant for assessing their protective properties.

Coating Material Key Modification/Additive Performance Results Test Method
Urushiol/PAN Nanofilm [1] PAN polymer (7:5 mass ratio) Withstood immersion in 100% H₂SO₄ for 30 min without being etched. Acid immersion test.
SMX1.5@U Composite [2] 1.5% Sodium Tartrate-stabilized Ti₃C₂Tₓ MXene Electrochemical impedance reached 2.8 × 10⁶ Ω·cm² after 48h in CO₂-saturated 3.5% NaCl at 140°C. Electrochemical Impedance Spectroscopy (EIS).
MGO/UFP Composite [3] 3.5 wt% MPS-modified Graphene Oxide (GO) Coating hardness reached 6H; Adhesion grade was 2. Pencil hardness test; Adhesion test.

Potential Troubleshooting and Technical Insights

Based on the research, here are some technical points that could form the basis of FAQs:

  • Q1: What are the primary mechanisms for improving acid resistance? The literature suggests two key mechanisms:

    • Forming a Dense Physical Barrier: Incorporating nanofillers like graphene oxide (GO) or MXene can create a "labyrinth" effect, significantly increasing the tortuous pathway that corrosive species like H⁺ ions must travel to reach the metal substrate [2] [3].
    • Enhancing Crosslinking Density: Using crosslinkers such as organotitanium (e.g., tetrabutyl titanate) or modified MXene can promote the formation of a dense, three-dimensional polymer network, reducing the permeability of the coating [2].
  • Q2: Why is the dispersion of nanofillers so critical, and how can it be improved? Poor dispersion leads to agglomeration, which creates defects and micro-channels in the coating, accelerating corrosion. To improve dispersion:

    • Chemical Modification: Grafting silane coupling agents (e.g., 3-methacryloxypropyltrimethoxysilane/MPS) onto GO improves its compatibility with the urushiol polymer matrix and prevents re-stacking [3].
    • Stabilization: Using stabilizers like sodium tartrate for MXene nanosheets prevents their degradation and ensures they remain well-dispersed to act as effective crosslinkers and barriers [2].

Experimental Workflow for an Acid-Resistant Coating

The diagram below outlines the general experimental workflow for creating a high-performance, acid-resistant urushiol-based coating, integrating the key steps from the protocols.

Start Start: Prepare Materials S1 Extract and purify urushiol (from raw lacquer) Start->S1 S2 Select and modify nanofiller (e.g., GO with silane, MXene with sodium tartrate) S1->S2 S3 Mix components in solvent (e.g., DMF, Xylene) S2->S3 S4 Disperse nanofiller (mechanical stirring, ultrasonication) S3->S4 S5 Apply coating (e.g., electrospinning, roll coating) S4->S5 S6 Cure coating (thermal curing, electropolymerization) S5->S6 S7 Evaluate performance (Acid test, EIS, Hardness/Adhesion) S6->S7 End Analyze Results S7->End

References

urushiol/MDI resin system gelation time reduction

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Long Gelation Time

If your urushiol/MDI resin is gelling too slowly, investigate the following areas:

Potential Cause Diagnostic Questions Recommended Action
Sub-optimal Temperature [1] Is your curing temperature too low? Increase the temperature. Studies show a significant reduction in gel time at higher temperatures (e.g., from 240 min at 60°C to 25 min at 90°C) [1].
Incorrect Stoichiometry [1] Is the [OH]/[NCO] ratio (r) correct? Re-calculate and verify the molar ratio of urushiol's hydroxyl groups to MDI's NCO groups. The stoichiometric ratio of r=1 is typically used, but slight deviations can be explored to manipulate reactivity [1].
Insufficient Mixing Was the mixture stirred thoroughly and consistently? Ensure high-speed mechanical stirring for several minutes to achieve a homogeneous mixture before beginning rheological tests [1].
Material Quality Was the urushiol properly extracted and stored? Has the MDI been exposed to moisture? Confirm urushiol extraction methodology (e.g., ethanol extraction) [1] [2]. Ensure MDI is stored in a dry environment and used before its expiration, as NCO groups react with water.

Experimental Protocols for Gelation Analysis

A rheometer is the primary tool for precisely monitoring the gelation process. Below is a standard workflow.

Sample Preparation and Linear Viscoelastic Region (LVR) Determination
  • Materials: Urushiol (extracted and purified, hydroxyl value determined via acetylation method), Diphenylmethane diisocyanate (MDI) [1] [3].
  • Mixing: Weigh urushiol and MDI according to the desired stoichiometric ratio (e.g., ( r = [OH]/[NCO] = 1 )). Stir the mixture at a constant speed (e.g., 300 rpm) for 5 minutes at room temperature to ensure homogeneity [1].
  • LVR Determination: Before curing kinetics tests, perform a dynamic strain sweep (e.g., 0.1–10% strain) at a fixed frequency to identify the LVR, where the storage modulus (G') and loss modulus (G") remain constant. All subsequent tests should use a strain value within this linear region [1].
Isothermal Gelation Time Measurement

This method measures the time to gelation at a constant temperature.

  • Procedure:
    • Load the mixed resin onto the rheometer plate pre-heated to your target isothermal temperature (e.g., 70, 80, or 90°C).
    • Use a time sweep test mode with oscillatory shear within the LVR.
    • Monitor the evolution of G' (storage modulus) and G" (loss modulus) over time.
  • Gel Point Identification: The gel point is empirically defined as the time at which G' and G" crossover [1] [4]. Record this time as the gelation time for that temperature.
Non-Isothermal Curing Kinetics

This method provides kinetic parameters for predicting gelation under varying temperature conditions.

  • Procedure:
    • Load the sample and start a temperature ramp (e.g., from 30°C to 180°C at 2°C/min) while performing oscillatory measurements.
    • Monitor the complex viscosity (η*) or G' as a function of temperature or time.
  • Data Fitting: The data can be fitted to an autocatalytic model (e.g., ( \text{dα/dt} = kα^m(1-α)^n ) ), to obtain the reaction order and rate constant, which are crucial for predicting curing behavior [1].

Quantitative Data for Experimental Design

The following table summarizes key experimental data from rheological studies to guide your parameter selection [1]:

Temperature (°C) Gel Time (min) Frequency (rad/s) Strain (%)
60 240 6.28 1
70 95 6.28 1
80 45 6.28 1
90 25 6.28 1

Key Factors for Reducing Gelation Time

Research indicates that the following factors are most critical for accelerating gelation:

  • Temperature: This is the most direct factor. As the data shows, increasing temperature dramatically reduces gelation time [1].
  • Autocatalytic Kinetics: The urushiol/MDI system follows an autocatalytic reaction model. Understanding this allows for better prediction and control of the curing process [1].
  • Stoichiometry: The ratio of reactive groups is fundamental. A stoichiometric imbalance can lead to incomplete networks or altered reaction speeds [1].

� Experimental Workflow Diagram

The diagram below outlines the core experimental process for analyzing the urushiol/MDI resin system.

start Start Experiment prep Sample Preparation - Weigh urushiol & MDI - Stir mixture (e.g., 300 rpm, 5 min) start->prep lvr_test Determine LVR - Strain sweep (0.1-10% strain) prep->lvr_test method_choice Choose Rheology Method lvr_test->method_choice iso Isothermal Test - Set constant temperature - Run time sweep method_choice->iso Fixed Temp non_iso Non-Isothermal Test - Set temperature ramp - Monitor viscosity/moduli method_choice->non_iso Temp Ramp data_iso Record Gel Time (G' and G'' crossover point) iso->data_iso data_non_iso Obtain Kinetic Data for Model Fitting non_iso->data_non_iso analyze Analyze Results & Optimize data_iso->analyze data_non_iso->analyze

Key Takeaways for Faster Gelation

To effectively reduce gelation time in the urushiol/MDI resin system, your experimental strategy should focus on two main levers:

  • Increase Curing Temperature: This is the most powerful and straightforward parameter to adjust, as the reaction kinetics are highly temperature-sensitive [1].
  • Ensure Precise Stoichiometry: Accurate measurement and thorough mixing of the reactants are fundamental to achieving a predictable and rapid gelation process [1].

References

Technical Support Center: Urushiol Handling and Stabilization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

What are the primary factors that trigger urushiol oxidation? Urushiol oxidation is primarily triggered by exposure to oxygen [1]. This process is catalyzed by the enzyme laccase, which is present in the plant sap itself, and requires humid conditions for its activity [1]. The oxidation leads to the formation of reactive quinone intermediates, which then polymerize into a hard, black lacquer [2] [1].

Why is it crucial to prevent oxidation for pharmacological testing? Preventing oxidation is essential because the oxidized quinone intermediates are highly reactive. They readily bind to proteins, acting as a hapten to trigger an immune response, which is the basis for allergic contact dermatitis [2]. If your sample has already oxidized, it is no longer suitable for studying its native biological activity or for use in assays designed to test preventative treatments, as its chemical properties have fundamentally changed.

Can I use organic solvents to stabilize urushiol? Yes, urushiol is soluble in various organic solvents such as diethyl ether, acetone, ethanol, and carbon tetrachloride [1]. Storing urushiol extracts in these solvents, under an inert atmosphere like argon or nitrogen, can significantly slow down oxidative polymerization.

Troubleshooting Guide

Problem & Symptoms Possible Causes Recommended Solutions
Sample Darkening: Solution turns yellow to black over time. Oxygen exposure initiating polymerization [1]. Work under an inert atmosphere (N₂, Ar); purge solvents with inert gas; add antioxidants (e.g., 0.1% BHT) [2].
Loss of Bioactivity: Oxidized sample fails to elicit expected dermatitis response in models. Formation of polymeric quinones that have different reactivity profiles [2]. Use fresh plant material; prepare new extracts for each experiment; avoid storing diluted working solutions.
Low Extraction Yield: Difficulty isolating urushiol from plant material. Use of dried plant material; inefficient solvent system. Use fresh leaves (higher urushiol content) [3]; optimize with less polar solvents (e.g., ethyl acetate) [4].
Contaminated Cell Culture: Cytotoxicity in assays not due to urushiol itself. Residual solvent from extraction process. Ensure complete solvent evaporation under a gentle stream of inert gas; reconstitute in DMSO or culture-compatible buffer.

Experimental Protocols

Protocol 1: Inert Atmosphere Extraction for High-Purity Urushiol

This protocol is designed to minimize oxidation from the initial step for the most sensitive applications.

  • Preparation: Chill all equipment. Pre-purge a glass centrifuge tube with an inert gas (N₂ or Ar).
  • Homogenization: In a fume hood, rapidly homogenize 1 gram of fresh, flash-frozen plant material in 10 mL of deoxygenated, ice-cold acetone or diethyl ether using a glass homogenizer under a constant inert gas stream.
  • Separation: Centrifuge the homogenate at 4°C for 10 minutes. Carefully transfer the supernatant to a new purged vial.
  • Concentration: Gently evaporate the solvent under a stream of inert gas at room temperature.
  • Storage: Reconstitute the purified urushiol in an oxygen-free solvent and store at -20°C to -80°C under an inert atmosphere. Include an antioxidant like BHT in the final solution.
Protocol 2: Rapid Small-Scale Extraction for Screening

This quicker method is suitable for initial screening where ultimate purity is less critical.

  • Extraction: Weigh fresh plant material. Macerate directly in a 10:1 volume-to-mass ratio of ethyl acetate or n-butanol in a sealed vial [4].
  • Sonication: Sonicate the mixture for 15 minutes at room temperature.
  • Collection: Centrifuge to pellet plant debris and immediately transfer the clear supernatant to a clean vial.
  • Storage: Use the extract immediately or store for short periods (hours) at 4°C with an antioxidant added.

The following workflow diagram summarizes the critical control points in handling urushiol:

Start Start Sample Preparation A1 Use Fresh Plant Material Start->A1 B1 Use Dried/Old Material Start->B1 A2 Work Under Inert Atmosphere (N₂/Ar) A1->A2 A3 Use Cold, Deoxygenated Solvents A2->A3 A4 Add Antioxidants (e.g., BHT) A3->A4 C1 Valid Experimental Result A4->C1 B2 Exposure to Ambient Air B1->B2 B3 Prolonged Room Temp Storage B2->B3 C2 Oxidized/Polymerized Sample B3->C2

Figure 1: Urushiol handling workflow and critical control points.

Safety and Toxicity Considerations

The table below outlines urushiol's stability and key hazards to inform your risk assessments.

Table: Urushiol Stability and Hazard Profile

Property Specification / Hazard Precautionary Note
Physical Form Pale-yellow liquid [1]. Darkening indicates oxidation and polymerization.
Stability Stable lacquer once polymerized; degraded by UV [1]. Polymerized form is less hazardous but not useful for most bioassays.
Allergenicity Potent sensitizer; causes Type IV hypersensitivity [5] [3]. Use appropriate PPE (gloves, lab coat, eye protection). Assume all lab surfaces are contaminated.
Toxicity (Emerging) Shows cytotoxic and anti-platelet activity in vitro [2] [3]. Handle with the same rigor as other investigational bioactive compounds.

References

urushiol extraction efficiency improvement strategies

Author: Smolecule Technical Support Team. Date: February 2026

Optimized Extraction & Analysis Protocols

FAQ: What is the most efficient method for extracting urushiol from plant materials?

Ultrasound-assisted extraction (UAE) is currently recognized as a highly efficient method. It uses cavitation forces to disrupt plant cell walls, leading to shorter extraction times and higher yields compared to traditional methods like thermal reflux [1].

The table below summarizes the optimal conditions for extracting diene urushiol from lacquer tree leaves using UAE, as determined by Response Surface Methodology (RSM) [1] [2].

Factor Optimal Condition Experimental Range Tested
Solvent-to-Solid Ratio 10:1 (mL/g) 3:1 to 15:1 mL/g
Extraction Time 55 minutes 30 to 90 minutes
Extraction Temperature 50 °C 40 to 60 °C
Number of Extractions 3 1 to 4

Detailed Experimental Protocol: Ultrasound-Assisted Extraction

  • Step 1: Sample Preparation. Begin with fresh or properly dried and shredded lacquer tree leaves (Toxicodendron vernicifluum) to increase the surface area for solvent contact [3].
  • Step 2: Single-Factor Experiments. Before full optimization, conduct preliminary tests to understand how each factor (solvent ratio, time, temperature, number of extractions) individually affects the yield. This helps in selecting appropriate ranges for the more complex RSM design [1].
  • Step 3: Response Surface Optimization. Use a Box-Behnken Design (BBD) to model the interaction between these factors and identify the true optimum conditions listed in the table above [1].
  • Step 4: Extraction Execution. Under the optimal conditions, the content of diene urushiol can reach up to 4.56 mg/g of fresh weight [1] [2].

FAQ: How do I quantify the urushiol content in my extract?

High-Performance Liquid Chromatography (HPLC) is the standard analytical method. For diene urushiol, a calibration curve with the linear regression equation y = 3590x − 27.327 (R² = 0.993) can be used, where 'y' is the peak area and 'x' is the concentration in mg/mL [1].

The following diagram illustrates the complete experimental workflow for optimizing and executing urushiol extraction:

G start Start Extraction Optimization prep Sample Preparation (Shred plant material) start->prep single Single-Factor Experiments prep->single factor1 Test Solvent-to-Solid Ratio single->factor1 factor2 Test Extraction Time single->factor2 factor3 Test Extraction Temperature single->factor3 factor4 Test Number of Extractions single->factor4 rsm Response Surface Methodology (Box-Behnken Design) factor1->rsm factor2->rsm factor3->rsm factor4->rsm optimal Determine Optimal Conditions rsm->optimal extract Perform Extraction at Optimal Conditions optimal->extract analyze Analyze Yield via HPLC extract->analyze end Obtain Purified Urushiol analyze->end

Troubleshooting Common Experimental Issues

Issue 1: Low Extraction Yield

  • Cause: Inefficient cell wall disruption or suboptimal solvent conditions.
  • Solution: Ensure the ultrasound bath is functioning correctly and the power is set appropriately. Re-verify the solvent-to-solid ratio; a ratio of 10:1 mL/g is critical for efficient extraction [1]. Confirm that you are performing the recommended three extractions on the same sample to exhaust the material [1].

Issue 2: Degradation of Urushiol

  • Cause: Excessive heat during extraction or storage.
  • Solution: Strictly control the extraction temperature. Studies show that yields decrease significantly above 50 °C due to thermal degradation [1]. Store extracts at low temperatures and away from light.

Issue 3: Challenges in Purification for Immunotherapy

  • Cause: Standard extracts may not achieve the required purity or concentration for therapeutic use.
  • Solution: Implement a multi-step purification process. This can involve solvent extraction using immiscible solvents of different polarities, followed by further purification using specialized chromatography media, such as thiazole-derivatized silica gel [3].

Issue 4: Enzymatic Curing Interfering with Processing

  • Cause: The endogenous enzyme laccase polymerizes urushiol upon exposure to air and moisture.
  • Solution: For applications requiring uncured urushiol, inactivate laccase by heat-treating the raw sap at 80°C [4]. Under basic conditions, a dual-enzyme system (laccase and horseradish peroxidase) can be used to counteract inhibitory hydrogen peroxide and enable curing [4].

Advanced Applications & Safety

FAQ: What are the emerging applications of urushiol in research?

Beyond its notoriety as a skin irritant, urushiol shows great promise in several advanced fields:

  • Antiviral Drug Development: Diene urushiol exhibits high inhibitory activity against the reverse transcriptase of AIDS, making it a candidate for anti-HIV therapy [1] [2].
  • Immunotherapy: High-purity urushiol extracts are being investigated for use in injection immunotherapy to desensitize individuals with severe allergic contact dermatitis to poison ivy and poison oak [3].
  • Advanced Materials: Urushiol is a key component in developing sustainable antimicrobial coatings [5] and self-healing, hydrophobic composite coatings [6]. Its catechol structure allows for the creation of smart materials with enhanced durability and functionality.

Critical Safety Note: > Urushiol is a potent allergen that causes severe allergic contact dermatitis in a majority of the population [1] [7] [3]. All laboratory work must be conducted in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Decontaminate surfaces with specialized cleansers designed to break down the oily allergen [7] [8].

References

urushiol II versus C15 urushiol congener allergenicity

Author: Smolecule Technical Support Team. Date: February 2026

Structural Properties and Allergenicity Comparison

The table below summarizes how the chemical structure of urushiol congeners dictates their allergenic potential.

Structural Feature C15 Urushiol Congeners C17 Urushiol Congeners Impact on Allergenicity
Side Chain Length 15-carbon atom side chain [1] [2] 17-carbon atom side chain [1] [2] Longer side chains (C17) tend to produce a stronger allergic reaction [3].
Degree of Unsaturation 0 to 3 double bonds [4] [1] 0 to 4 double bonds [1] Increased unsaturation drastically increases allergenicity [5] [6] [1].
Representative Allergenicity High, especially for C15:2 and C15:3 congeners [6] Can be higher than C15 due to longer chain [1] [3] Potency is a combined function of chain length and unsaturation.

To put this in context:

  • Urushiol is a Mixture: It is crucial to understand that "urushiol" is not a single compound but an oily mixture of closely related alk(en)yl catechols [7] [3]. The core structure is a catechol (a benzene ring with two hydroxyl groups) substituted at the 3-position with a hydrocarbon chain that can be 15 (pentadecyl) or 17 (heptadecyl) atoms long, and with varying degrees of unsaturation (0 to 3 or more double bonds) [4] [1] [2].
  • The Dominant Factor: While chain length plays a role, the number of double bonds in the side chain is the primary determinant of allergenicity. Congeners with a higher degree of unsaturation are significantly more potent allergens [6] [1] [3]. For example, a C15 congener with three double bonds (C15:3) is far more allergenic than a fully saturated C15 congener (C15:0) [5].

Molecular Mechanisms of Allergenicity

The heightened allergenicity of unsaturated urushiols can be traced to specific molecular mechanisms. Research indicates that urushiols promote mitochondrial dysfunction by inhibiting the mitochondrial electron transport chain.

G Urushiol Urushiol CytC1_Mod Modification of Cytochrome c1 Urushiol->CytC1_Mod Binds to ETC_Block Inhibition of Electron Flow between bL and bH cytochromes CytC1_Mod->ETC_Block Mito_Dysfunction Mitochondrial Dysfunction (Swelling, ROS Production) ETC_Block->Mito_Dysfunction Innate_Immune Activation of Innate Immunity & Inflammatory Response Mito_Dysfunction->Innate_Immune CD8_Tcell CD8+ T-cell Mediated Allergic Contact Dermatitis Innate_Immune->CD8_Tcell

Figure 1: Proposed pathway of urushiol-induced mitochondrial dysfunction leading to allergic inflammation. Based on findings from [6].

  • Site of Action: Functional and molecular evidence indicates that urushiols inhibit electron flow within mitochondrial Complex III (cytochrome bc₁ complex), specifically between the bL (cyt b566) and bH (cyt b562) cytochromes [6].
  • Structural Requirement: This inhibitory effect requires both the catechol moiety and the unsaturated aliphatic chain of the urushiol molecule. The study showed that urushiols with a higher number of unsaturations in the chain had a stronger inhibitory effect on mitochondrial respiration [6].
  • Consequence: This interruption of the electron transport chain leads to mitochondrial swelling, generation of reactive oxygen species (ROS), and provides the necessary "danger signaling" to activate the innate immune response, which is a pivotal step in initiating the allergic cascade [6].

Key Experimental Data and Protocols

The following table outlines the core experimental findings that establish the structure-activity relationship of urushiol allergenicity.

Experimental Focus Key Methodology Summary of Critical Findings
Mitochondrial Inhibition Biochemical analysis of sub-mitochondrial fractions; Oxygen consumption rates with specific electron donors; Spectrophotometric analysis of cytochrome redox status [6]. Urushiols non-competitively inhibit Complex III. Urushiols from poison ivy/oak (with higher unsaturation) showed stronger inhibition than less unsaturated analogues like pentadecyl catechol [6].
Allergenicity vs. Structure Analysis of nascent poison ivy seedlings from different geographic accessions using Gas Chromatography-Mass Spectrometry (GC-MS) [1] [2]. Confirmed that urushiol is a mixture of C15 and C17 congeners with 0-3 double bonds. Identified that the composition of this mixture varies genetically between plant accessions, which directly impacts allergenicity potential [1].
Spatial Distribution in Plants Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Imaging (MALDI-MSI) on poison ivy stem tissues [4]. Revealed that C15 and C17 urushiol congeners are localized in different plant tissues (resin ducts vs. cortex/vascular tissues), suggesting potential differences in their biosynthesis or ecological function [4].

Research Implications and Future Directions

The data clearly indicates that C15 urushiol congeners with a higher degree of unsaturation (particularly di- and tri-unsaturated) are the most potent allergens. For researchers, several key points emerge:

  • Standardization is Key: The variable composition of urushiol mixtures between plant species and even individual accessions underscores the need for careful standardization of reagents in immunological studies and drug development [1] [2].
  • Targeting the Mechanism: The discovery of mitochondrial Complex III as a target opens new avenues for therapeutic intervention. Molecules that can prevent urushiol binding to cytochrome c1 or mitigate the downstream oxidative stress could be viable candidates for blocking the allergic response [6].
  • Analytical Techniques: Advanced analytical techniques like GC-MS and MALDI-MSI are indispensable for profiling urushiol compositions and understanding their biosynthetic pathways, which could eventually be targeted to genetically modify these plants [4] [1].

References

MALDI-MS imaging validation of urushiol tissue localization

Author: Smolecule Technical Support Team. Date: February 2026

MALDI-MS Imaging Workflow for Urushiol Localization

The following diagram outlines the core experimental workflow used to localize urushiols in plant tissue, as described in the research:

G A Plant Material Preparation (Poison ivy seedlings) B Tissue Embedding & Sectioning A->B C MALDI Matrix Application B->C D MALDI-MSI Data Acquisition C->D E Data Analysis & Image Generation D->E F GC-MS Validation F->E Correlative Validation

This workflow successfully demonstrated, for the first time, the distinct in situ localization of different urushiol congeners within poison ivy stems [1].

Key Experimental Data and Urushiol Distribution

The study identified several urushiol congeners and revealed their specific tissue locations. The table below summarizes the quantitative data on urushiol congener composition from stem extracts and their spatial distribution from MALDI-MSI analysis.

Table 1: Urushiol Congener Profile and Spatial Localization in Poison Ivy Stem

Urushiol Congener Alkyl Chain Structure Relative Abundance in GC-MS Analysis (from stem extracts) Tissue Localization (from MALDI-MSI)
Pentadecenylcatechol (C15:1) 15-carbon, 1 double bond Most abundant C15 species [1] Resin ducts [1]
Pentadecadienylcatechol (C15:2) 15-carbon, 2 double bonds Most abundant C15 species [1] Resin ducts [1]
Heptadecadienylcatechol (C17:2) 17-carbon, 2 double bonds Most abundant C17 congener [1] Cortex and vascular tissues [1]
Heptadecatrienylcatechol (C17:3) 17-carbon, 3 double bonds Information not specified in search results Cortex and vascular tissues [1]
Pentadecylcatechol (C15:0) 15-carbon, saturated Information not specified in search results Resin ducts [1]

Biological Implications and Validation Insights

The data from this study offers crucial insights that are valuable for any validation workflow:

  • Spatial Biosynthetic Clues: The discovery that C15 and C17 urushiols accumulate in different tissue types was unexpected. It challenges the assumption that all urushiols are synthesized in the same location and suggests the potential for cell-type-specific expression of biosynthetic enzymes like polyketide synthases or desaturases [1]. A validation protocol must therefore account for this spatial heterogeneity.
  • Confirmation with Orthogonal Technique: The use of GC-MS to analyze tissue extracts provided independent, quantitative confirmation of the urushiol congeners present, thereby validating the identities assigned to the ions detected in the MALDI-MSI experiment [1].
  • Comparison to Alternative Methods: While MALDI-MSI provides unparalleled spatial resolution for metabolite localization, other methods exist. One study on related plants used diazonium salts (Fast Blue B and Fast Blue RR) for the histochemical staining of urushiols [2]. This method is noted as a low-cost alternative that does not require specialized mass spectrometry equipment, though it likely offers less specific chemical information than MSI [2].

Detailed Experimental Protocols

For researchers seeking to replicate or design similar experiments, here are the elaborated methodological details:

  • Plant Material and Tissue Preparation [1] [3]:

    • Tissues (hypocotyl and first internode stems) were dissected from three-week-old, axenic poison ivy seedlings.
    • Samples were embedded in molten 8% porcine gelatin and solidified.
    • The embedded blocks were frozen at -80°C, then sectioned into 25 µm thick cross-sections using a cryostat at -17°C.
    • Sections were mounted on glass slides and lyophilized overnight before analysis.
  • MALDI-MSI Analysis [1]:

    • The specific matrix used was not stated in the provided excerpts, but the general MALDI-MSI workflow involves applying a matrix to the tissue section to assist desorption/ionization.
    • The analysis detected urushiols as their sodium adducts [M+Na]+.
    • The mass accuracy reported for the identification was exceptionally high, with differences between theoretical and observed m/z values of less than 10 ppm.
  • GC-MS Validation [1]:

    • Stem tissue extracts were analyzed by GC-MS for validation.
    • Quantification was performed using a C15 alkylresorcinol added as an internal standard during extraction.
    • This step confirmed the presence and relative abundance of the urushiol congeners whose spatial distribution was visualized by MALDI-MSI.

References

comparison of urushiol II extraction methods efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Objective Comparison of Extraction Efficiency

The table below summarizes the key experimental data and efficiency outcomes for Ultrasonic-Assisted Extraction (UAE) as optimized by Response Surface Methodology (RSM).

Extraction Method Optimal Conditions Key Performance Metrics Reported Advantages Reported Disadvantages

| Ultrasonic-Assisted Extraction (UAE) | • Solvent-to-solid ratio: 10:1 mL/g • Extraction time: 55 min • Temperature: 50 °C • Number of extractions: 3 [1] [2] | • Diene urushiol content: 4.56 mg/g (Fresh Weight) [1] [2] | • Shorter extraction time [1] • Lower energy consumption [1] • High extraction yield [1] [2] | • Model focused on diene urushiol; efficiency on other homologs not specified. | | Thermal Reflux | Information not available in search results | Information not available in search results | Information not available in search results | Long extraction time [1] | | Microwave-Assisted Extraction | Information not available in search results | Information not available in search results | Information not available in search results | High energy consumption [1] | | Aqueous Two-Phase Extraction | Information not available in search results | Information not available in search results | Information not available in search results | High solvent consumption due to complex phase separation [1] |

Detailed Experimental Protocol for UAE

This protocol is based on the single-factor and Response Surface Methodology (RSM) experiments used to determine the optimal conditions listed above [1] [2].

  • Raw Material Preparation: Fresh leaves of the lacquer tree (Toxicodendron vernicifluum) are used. The leaves should be cleaned and dried, likely ground into a powder to increase the surface area for extraction [1] [2].
  • Extraction Solvent: While the specific solvent is not explicitly named in the summarized sections, it is typical for such methods to use organic solvents like ethanol, acetone, or their aqueous mixtures. The solvent-to-solid ratio is critical, with a ratio of 10:1 mL/g being optimal [1] [2].
  • Single-Factor Experiment Design: Initially, the effect of each key factor is investigated independently to determine the appropriate range for further optimization [1] [2].
    • Solvent-to-Solid Ratio: Tested at ratios of 3:1, 5:1, 10:1, and 15:1 mL/g. The yield increased significantly up to 10:1, after which it plateaued [1] [2].
    • Extraction Time: Tested from 15 to 90 minutes. The yield increased up to 60 minutes and stabilized thereafter [1] [2].
    • Extraction Temperature: Tested at 30, 40, 50, and 60 °C. The yield increased up to 50 °C, but decreased at 60 °C, suggesting thermal degradation of diene urushiol [1] [2].
    • Number of Extractions: Tested from 1 to 4. The yield significantly increased up to the third extraction, with no significant gain thereafter [1] [2].
  • RSM Optimization: Using the Box-Behnken Design (BBD), the interactions between the factors (e.g., time, temperature, solvent-to-solid ratio) are modeled to find the precise combination that maximizes the yield [1] [2].
  • Analysis and Quantification: The extracted diene urushiol is quantified using High-Performance Liquid Chromatography (HPLC). The study used a standard curve with the linear regression equation: y = 3590x - 27.327 (R² = 0.993), where 'y' is the peak area and 'x' is the concentration in mg/mL [1] [2].

The following diagram illustrates the overall experimental workflow for optimizing the extraction process.

cluster_sf Single-Factor Variables start Start: Raw Material (Lacquer Tree Leaves) step1 1. Material Preparation (Cleaning, Drying, Grinding) start->step1 step2 2. Single-Factor Experiments step1->step2 step3 3. Factor Range Selection step2->step3 sf1 Solvent-to-Solid Ratio sf2 Extraction Time sf3 Extraction Temperature sf4 Number of Extractions step4 4. RSM with Box-Behnken Design (Model Interactions) step3->step4 step5 5. HPLC Analysis & Model Verification step4->step5 end Optimal Extraction Conditions Determined step5->end

Key Insights for Researchers

  • Efficiency of UAE: The study demonstrates that UAE, when optimized by RSM, is a highly efficient method for extracting bioactive diene urushiol from lacquer tree leaves, achieving a content of 4.56 mg/g under the specified conditions [1] [2].
  • Critical Control of Temperature: The decrease in yield at temperatures above 50°C is a crucial finding. It indicates that diene urushiol is thermally sensitive, and excessive heat can lead to degradation, thereby reducing extraction efficiency [1] [2]. This is a vital parameter for protocol design.
  • The Model's Accuracy: The close agreement between the experimental result (4.56 mg/g) and the model's theoretical prediction (4.69 mg/g) confirms that the RSM model is robust and reliable for predicting optimal extraction conditions for this specific process [1] [2].

References

urushiol II versus cardanol biological activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data and Protocols

For research purposes, here are the key experimental findings and methodologies from recent studies.

Quantitative Biological Activity Data

The following table consolidates experimental results, particularly for cardanol, where detailed cell-based assays are available.

Compound Assay/Model Key Findings Reference
Cardanol Cytotoxicity (MTT assay on HaCaT keratinocytes) Significant reduction in cell viability at concentrations >10 µg/mL [1] [2]
Genotoxicity (Comet assay on HaCaT cells) Dose-dependent increase in DNA damage at concentrations >10 µg/mL [1] [2]
Wound Healing (Scratch assay on HaCaT cells) 99% wound closure after 48h with 1 µg/mL treatment; significantly enhanced cell proliferation and migration at 0.1 and 1 µg/mL [1] [2]
Fatty Acid Profile (Gas Chromatography of HaCaT cells) 1 µg/mL cardanol increased total Polyunsaturated Fatty Acids (PUFAs), including ω-3, ω-6, and ω-9 [1]
Urushiol Antimicrobial Coating Efficacy (Case studies) >99% inhibition against Gram-positive and Gram-negative bacteria, outperforming conventional agents like silver ions [3]
Detailed Experimental Protocols

For researchers looking to replicate or design similar studies, here are the methodologies used in the cited cardanol studies [1] [2]:

  • Cell Culture: Human keratinocyte cell line (HaCaT) cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, and 2 mM L-glutamine at 37°C in a 5% CO₂ atmosphere.
  • Cytotoxicity (MTT) Assay: HaCaT cells were seeded in 96-well plates and treated with varying concentrations of cardanol (0.01 - 100 µg/mL) for 24 hours. A 5 mg/mL MTT solution was added, incubated for 4 hours, and the resulting formazan crystals were dissolved. Optical density was measured spectrophotometrically at 570 nm.
  • Genotoxicity (Comet) Assay: Cells were seeded in a 6-well plate and treated with cardanol (0.01 - 100 µg/mL) for 24 hours. DNA damage was assessed using single-cell gel electrophoresis (comet assay) per manufacturer guidelines (R&D Systems).
  • Wound Healing (Scratch) Assay: A scratch was made in a confluent HaCaT cell monolayer. The cells were then treated with cardanol, and wound closure was monitored and quantified after 48 hours.
  • Fatty Acid Analysis: HaCaT cells treated with cardanol were analyzed by gas chromatography to determine changes in cellular fatty acid profiles.

Mechanisms of Action

The distinct biological activities of urushiol and cardanol stem from their different chemical structures and resulting mechanisms.

Urushiol's Antimicrobial Mechanism

Urushiol's catechol structure and long alkyl chain enable a multi-target antimicrobial mechanism, which can be visualized as follows:

G cluster_mechanism Urushiol's Antimicrobial Mechanisms Urushiol Urushiol M1 Membrane Disruption (Hydrophobic alkyl chain integrates into bilayer) Urushiol->M1 M2 Oxidative Stress (Catechol groups oxidize to quinones & generate ROS) Urushiol->M2 M3 Enzyme Inhibition (Phenolic groups form hydrogen bonds) Urushiol->M3 Leakage Leakage M1->Leakage Causes loss of membrane integrity Damage Damage M2->Damage Leads to lipid, protein, & DNA damage Death Cell Death M3->Death Disrupts metabolic processes

Cardanol's Wound Healing Mechanism

At low, non-toxic concentrations (<10 µg/mL), cardanol promotes wound healing through a different pathway:

G cluster_mechanism Cardanol's Wound Healing Mechanism Cardanol Cardanol A Low Concentration (< 10 µg/mL) Application Cardanol->A B Modulation of Cellular Fatty Acid Profile A->B C Increased Polyunsaturated Fatty Acids (PUFAs) B->C D Enhanced Keratinocyte (HaCaT) Proliferation & Migration C->D Outcome Accelerated Wound Closure D->Outcome Leads to

Key Takeaways for Researchers

  • Dose-Dependent Effects are Critical: Cardanol's activity is profoundly concentration-dependent. It is safe and promotes wound healing at low concentrations (<10 µg/mL) but becomes cytotoxic and genotoxic at higher concentrations (>10 µg/mL) [1] [2]. This is a crucial consideration for therapeutic development.
  • Structural Determinants Drive Function: The catechol group (1,2-dihydroxybenzene) in urushiol is essential for its strong allergenic and oxidative properties [4] [5]. Its absence in cardanol significantly reduces this immediate reactivity, shifting its biological profile.
  • Research Gaps and Opportunities: While urushiol's allergenic properties are well-known, its application in antimicrobial coatings is an emerging, high-potential field [3]. For cardanol, promising in silico data on anti-cancer activity requires validation through in vitro and in vivo studies [6].

References

urushiol II congener distribution across Toxicodendron species

Author: Smolecule Technical Support Team. Date: February 2026

Urushiol Congener Distribution Across Species

The table below summarizes the relative composition of urushiol congeners found in different Toxicodendron species, based on experimental data. "C15" and "C17" refer to the length of the alkyl side chain (15 or 17 carbons), and the number after the colon indicates the quantity of double bonds (e.g., C15:1, C15:2) [1] [2].

Species / Tissue C15:0 C15:1 C15:2 C15:3 C17:1 C17:2 C17:3 Key Findings Source
*T. radicans* (Poison Ivy) Stem [2] Detected Most Abundant C15 species Most Abundant C15 species Detected (2 isomers) Detected Most Abundant C17 congener Detected C15 and C17 urushiols show distinct tissue localization. GC-MS, MALDI-MSI
*T. vernicifluum* (Lacquer Tree) Leaf [3] - Detected Detected Dominant (Triene) - - - Leaf profile is distinct, dominated by C15:3. HPLC-QTOF-MS/MS
*T. diversilobum* (Poison Oak) [4] - - - - - - - Contains C15 & C17 urushiols with 0-3 double bonds; specific ratios not detailed. Literature Review

Detailed Experimental Protocols

For researchers to replicate studies or evaluate data quality, here are the methodologies from key studies.

Protocol for GC-MS Analysis of Urushiols from Plant Stems [2]

This protocol is used for identifying and quantifying individual urushiol congeners.

  • Sample Preparation: Hypocotyl and first internode stem tissues are harvested and frozen. The frozen tissue is then extracted with an organic solvent. A C15 alkylresorcinol is added as an internal standard for relative quantification.
  • Derivatization: The extracted urushiols are derivatized, likely by silylation (e.g., with TMS), to increase their volatility and stability for GC-MS analysis.
  • GC-MS Analysis:
    • Gas Chromatography (GC): The derivatized extract is injected into a GC system. Congeners are separated based on their polarity and boiling point as they travel through the column.
    • Mass Spectrometry (MS): As compounds elute from the column, they are ionized and fragmented. The mass spectrometer detects ions based on their mass-to-charge ratio (m/z).
  • Identification & Quantification: Congeners are identified by comparing their retention times and mass spectra to those of known standards. Relative quantification is achieved by comparing the peak areas of the congeners to the peak area of the internal standard.

The following diagram illustrates the workflow for urushiol analysis via GC-MS:

cluster_1 Sample Preparation cluster_2 Derivatization & Analysis cluster_3 Data Processing A Harvest & Freeze Plant Tissue B Homogenize & Extract with Solvent A->B C Add Internal Standard B->C D Derivatize Extract (e.g., Silylate) C->D E Inject into GC-MS System D->E F Gas Chromatography (Separation) E->F G Mass Spectrometry (Detection) F->G H Identify Congeners via Retention Time & Mass Spectrum G->H I Quantify Relative to Internal Standard H->I

Protocol for HPLC-QTOF-MS/MS Analysis of Sumac Leaves [3]

This protocol is suited for profiling a wide range of compounds, including urushiols and co-occurring metabolites like flavonoids.

  • Sample Preparation: Freeze-dried leaves (from both light-harvested and shading-treated plants) are powdered. The powder is extracted with ethyl acetate using ultrasonication. The extract is concentrated and reconstituted for injection.
  • HPLC-QTOF-MS/MS Analysis:
    • High-Performance Liquid Chromatography (HPLC): The extract is separated using a C18 column with a gradient of water and acetonitrile (both containing formic acid) as the mobile phase.
    • Quadrupole Time-of-Flight Tandem Mass Spectrometry (QTOF-MS/MS): The system operates in positive electrospray ionization (ESI+) mode. The first mass analyzer (Q-TOF) selects precursor ions, which are then fragmented in a collision cell, and the product ions are analyzed by the second mass analyzer.
  • Identification: Compounds are identified based on their retention times, accurate precursor ion mass, and characteristic fragmentation patterns (MS/MS spectra), which are matched against chemical databases. For urushiols, a characteristic fragmentation ion of m/z 123.04/107.05 (onium ion) is used [3].
Protocol for Spatial Localization via MALDI-MSI [2]

This advanced protocol maps the spatial distribution of metabolites directly on tissue sections.

  • Tissue Sectioning: Fresh poison ivy seedling hypocotyls and stems are flash-frozen. Thin sections (e.g., 14 μm) are cut using a cryostat-microtome and thaw-mounted onto glass slides.
  • Matrix Application: A chemical matrix (e.g., 2,5-dihydroxybenzoic acid - DHB) is uniformly applied to the tissue section. This matrix co-crystallizes with the metabolites and assists in the laser desorption/ionization process.
  • MALDI-MSI Analysis:
    • The slide is placed in the instrument vacuum chamber.
    • A laser rasters across the tissue in a predefined grid.
    • At each pixel, the laser desorbs and ionizes the analytes, and a full mass spectrum is acquired.
  • Data & Image Reconstruction: Software is used to generate ion images by plotting the intensity of a specific m/z value (e.g., 341.2456 for [C15:1 + Na]+) against its spatial coordinates, creating a map of that compound's distribution.

Key Research Findings on Congener Distribution

  • Tissue-Specific Localization: A critical discovery using MALDI-MSI is that C15 and C17 urushiol congeners accumulate in different tissue types within T. radicans stems. C15 urushiols are localized almost exclusively in resin ducts, whereas C17 urushiols are distributed more widely throughout the cortex and vascular tissues [2]. This suggests potential differences in their biosynthesis or ecological roles.
  • Accession-Level and Environmental Variation: Research on T. radicans shows that urushiol composition is not fixed. Geographically isolated accessions (populations) show significant differences in the accumulation levels of total urushiol and specific congeners [1]. Furthermore, environmental factors like light can influence the plant's metabolome, though its specific impact on mature leaf urushiols requires more study [3].
  • Novel Isomer Discovery: Modern analytical techniques have revealed a greater complexity in urushiol profiles than previously known. Studies have identified novel isomers of both C15 and C17 urushiols in nascent poison ivy seedlings, indicating the biosynthetic pathway may be more complex [1].

Urushiol Analysis Workflow Visualization

The diagram below synthesizes the main experimental pathways for urushiol analysis, highlighting the unique applications of each technique:

cluster_GCMS GC-MS Workflow cluster_LCMS HPLC-MS/MS Workflow cluster_MALDI MALDI-MSI Workflow A Plant Tissue Sample B Extraction & Preparation A->B C1 Derivatization B->C1 D1 Separation by Polarity B->D1 E1 Tissue Sectioning & Matrix Application B->E1 Fresh/Frozen Tissue C2 Separation by Volatility C1->C2 C3 Output: Identification & Relative Quantification C2->C3 D2 Fragmentation (MS/MS) D1->D2 D3 Output: Broad Metabolite Profiling & Identification via Fragmentation D2->D3 E2 Spatial Laser Rastering E1->E2 E3 Output: Spatial Distribution Map of Metabolites on Tissue E2->E3

Critical Research Considerations

  • Analytical Challenges: Urushiols are notoriously difficult to analyze due to their high susceptibility to air oxidation and polymerization, and their tendency to irreversibly bind to chromatographic adsorbents [2]. Careful sample handling and often prior derivatization are required.
  • Allergenic Potency: The allergenic potential of urushiol congeners is not equal. Congeners with a higher degree of unsaturation in the side chain (e.g., C15:3) are more allergenic than their saturated counterparts (e.g., C15:0) [1] [2] [5]. This makes congener-specific analysis toxicologically relevant.
  • Impact of Climate Change: Experimental data indicates that poison ivy plants grown under elevated atmospheric CO₂ conditions not only grow larger but also produce a more allergenic form of urushiol, shifting towards congeners with more double bonds [1].

References

urushiol II antimicrobial mechanism versus quaternary ammonium compounds

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Mechanisms at a Glance

The table below summarizes the core mechanisms of action for Urushiol and QACs, which involve multiple targets.

Feature Urushiol (from Lacquer Tree) Quaternary Ammonium Compounds (QACs)
Primary Molecular Target Bacterial cell membrane, intracellular proteins, DNA [1] Bacterial cell membrane [2] [3]

| Mechanism of Action | 1. Membrane Disruption: Hydrophobic alkyl chains integrate into and disrupt the lipid bilayer [1]. 2. Oxidative Stress: Phenolic groups are oxidized to quinones, generating reactive oxygen species (ROS) that cause cellular damage [1]. 3. Enzyme Inhibition: Catechol structure binds to and inhibits essential bacterial enzymes [1]. | 1. Electrostatic Attachment: Positively charged ammonium group binds to negatively charged bacterial surface [2]. 2. Membrane Integration & Lysis: Hydrophobic alkyl chain penetrates the lipid bilayer, disrupting membrane integrity and causing cytoplasmic leakage [2] [3]. | | Key Structural Determinants | Catechol ring + C15-C17 unsaturated alkyl side chain [1] | Positively charged nitrogen (N⁺) + hydrophobic alkyl chain(s) [2] [4] | | Spectrum of Activity | Broad-spectrum (Gram-positive and Gram-negative bacteria) [1] | Broad-spectrum; more effective against Gram-positive bacteria [2] [3] |

The following diagram illustrates the sequence of these mechanisms for both agents.

G U_start Urushiol U_membrane Membrane Disruption U_start->U_membrane U_oxidative Oxidative Stress U_start->U_oxidative U_enzyme Enzyme Inhibition U_start->U_enzyme U_outcome Cellular Content Leakage & Metabolic Collapse U_membrane->U_outcome U_oxidative->U_outcome U_enzyme->U_outcome Q_start Quaternary Ammonium Compound (QAC) Q_electro Electrostatic Attachment to Cell Surface Q_start->Q_electro Q_integrate Membrane Integration by Alkyl Chain Q_electro->Q_integrate Q_lysis Membrane Pore Formation & Lysis Q_integrate->Q_lysis Q_outcome Cytoplasmic Leakage & Cell Death Q_lysis->Q_outcome

Quantitative Performance & Experimental Data

Experimental data shows that both agents can achieve high levels of antimicrobial efficacy, as summarized in the table below.

Antimicrobial Agent Reported Efficacy Key Experimental Findings Synergistic Combinations

| Urushiol | >99% inhibition against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens [1]. | Outperforms conventional agents like silver ions and quaternary ammonium salts in some studies [1]. | Urushiol-Metal Networks: Complexes with Ag⁺, Cu²⁺, Fe³⁺ enhance efficacy via free radical generation [1]. Organic-Inorganic Hybrids: Improved durability and self-healing capabilities [1]. | | QACs | High efficacy, but optimal chain length varies by bacteria type [2]. | Gram-positive bacteria: Optimal with C12-C14 alkyl chains [2]. Gram-negative bacteria: Optimal with C14-C16 alkyl chains [2]. | Polymer-based QACs: Creating insoluble coatings for long-lasting activity [3]. Rosin acid-derived QACs: Show improved biocompatibility and broad-spectrum activity [5]. |

Essential Research Methodologies

To evaluate and compare antimicrobial activity in a laboratory setting, researchers typically employ a standard set of protocols.

  • Culturing and Exposure

    • Strain Selection: Use standard American Type Culture Collection (ATCC) strains like E. coli (Gram-negative) and S. aureus (Gram-positive).
    • Culture Preparation: Grow bacteria to mid-logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth).
    • Sample Exposure: Incolate the bacterial suspension with the test agent (urushiol or QAC) at various concentrations for a set contact time (e.g., 1-24 hours) at 37°C [1].
  • Viability and Membrane Integrity Assessment

    • Colony Forming Unit (CFU) Count: The gold standard for quantifying viable bacteria. Serially dilute the exposed bacterial suspension, plate on solid agar, and count the resulting colonies after incubation. The reduction in CFU/mL compared to an untreated control calculates the antibacterial ratio [1] [5].
    • Live/Dead Staining: Use fluorescent dyes (e.g., SYTO 9 and propidium iodide from a LIVE/DEAD BacLight kit). Bacteria with intact membranes fluoresce green, while those with compromised membranes fluoresce red. Analyze via fluorescence microscopy [5].
  • Mechanism-Specific Assays

    • Oxidative Stress Detection: Use a fluorescent probe like H₂DCFDA. Non-fluorescent H₂DCFDA is taken up by cells and oxidized by ROS into fluorescent DCF. Measure fluorescence intensity to indicate ROS levels [1].
    • Enzyme Inhibition Studies: Purify a key bacterial enzyme (e.g., sortase A in S. aureus). Use enzyme activity assays to monitor the reduction of catalytic activity in the presence of urushiol [1].

Research Considerations & Challenges

When selecting an antimicrobial agent for development, consider these practical factors.

Consideration Urushiol Quaternary Ammonium Compounds (QACs)
Safety & Toxicity Known to cause severe allergic contact dermatitis; requires careful purification or chemical modification to reduce allergenicity [1]. Can cause eye irritation and contact dermatitis; implicated in occupational asthma. Emerging concerns about environmental persistence and disruption of mitochondrial function [2] [4].
Environmental Impact A bio-based, renewable material, aligning with green chemistry principles [1]. Classified as emerging contaminants of concern. Their persistence and potential to contribute to antimicrobial resistance are active research areas [4].
Formulation Stability Research focuses on enhancing durability through composite systems (e.g., polymers, hybrids) to prevent leaching and degradation [1]. Polymerized or immobilized QACs (e.g., on surfaces or in polymers) are a major R&D direction to enhance longevity and reduce environmental release [5] [3].

Key Insights for Research Direction

  • For Multi-Target, Natural Antimicrobials: Urushiol's complex, multi-mechanism action makes it a compelling candidate for combating resistance. Research should focus on mitigating its allergenicity through chemical modification and exploring its synergy with other agents [1].
  • For Optimized Synthetic Disinfection: QACs are highly tunable. You can engineer their structure (e.g., alkyl chain length, number of cationic centers) to enhance efficacy against specific pathogens or to be polymerized for durable, non-leaching surface coatings [2] [3].

References

urushiol-induced ACD mouse model translational validation

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of ACD Mouse Models

The table below summarizes key characteristics of different murine ACD models, highlighting why the urushiol model is considered highly translatable.

Model Characteristic Urushiol-Induced ACD Oxazolone-Induced ACD DNFB-Induced ACD Imiquimod-Induced Model
Allergen Type Natural plant hapten (Poison Ivy) [1] Synthetic hapten [1] Synthetic hapten [2] Synthetic TLR7/8 agonist (imitates psoriasis) [2]
Immune Response Bias Strong Th2 bias (IL-4, IL-13, IL-5); High TSLP [1] [3] Mixed Th1/Th2 response [1] [3] Th1-dominant (IFN-γ, TNFα) [2] [4] Th17/IL-23 pathway; Innate immunity [2]
Key Pruritogens (Itch Mediators) TSLP, Serotonin (5-HT), Endothelin-1 (ET-1), IL-33 [1] [3] [5] Substance P (SP), 5-HT, ET-1 [1] [3] IFN-γ, CXCL9, CXCL10 [4] IL-23, IL-17, IL-22 [2]
Antihistamine Efficacy on Pruritus Ineffective [1] [3] Not fully effective [1] Information Not Specified Information Not Specified
Scratching Behavior Rapid onset, highly stable plateau phase [2] Present [2] Present [2] Present [2]
Translational Relevance to Human ACD High (directly models most common environmental ACD) [1] [3] Moderate (uses synthetic hapten) [1] Low to Moderate (uses synthetic hapten; strong Th1 bias) [4] Low (models psoriasiform inflammation) [2]

Key Experimental Protocols for Model Validation

For a model to be considered valid, key experiments must demonstrate its ability to recapitulate human disease. The methodologies below are critical for characterizing and validating the urushiol-induced ACD model.

Model Sensitization and Elicitation

This is the foundational protocol for establishing the ACD model.

  • Animals: Typically, male C57BL/6J mice, 6-8 weeks old [2] [1].
  • Sensitization Phase: On day 0, shave the abdominal skin and apply a sensitizing dose (e.g., 25-50 μL of 2.0% urushiol in acetone) [2] [5].
  • Elicitation Phase: On day 5, shave the nape of the neck and apply a challenge dose (e.g., 25 μL of 0.5% urushiol in acetone) to the shaved area [2] [1].
  • Control Group: Vehicle (e.g., acetone) is applied to control mice following the same procedure [2].
Scratching Behavior Analysis

Quantifying scratching behavior is a direct measure of pruritus, a core symptom of ACD.

  • Habituation: Mice are habituated in a recording chamber (e.g., 15 x 15 x 15 cm) for at least 15 minutes daily before testing [2].
  • Recording: After the final allergen challenge, record mouse behavior for a defined period (e.g., 1 hour) using a video camera [2].
  • Quantification: A "scratching bout" is defined as the mouse lifting its hind limb to scratch the shaved challenge site (neck or ear) and then returning the limb to the floor or mouth. The number of such bouts is counted manually from the video recordings [2].
Histopathological and Cellular Analysis

This assesses inflammation and immune cell infiltration, hallmarks of ACD.

  • Tissue Collection: On the final day of the experiment (e.g., day 10), collect challenged skin tissue [2].
  • Staining and Analysis:
    • H&E Staining: Assesses general skin pathology, including epidermal thickening (acanthosis) and immune cell infiltration [2].
    • Toluidine Blue or Giemsa Staining: Identifies and quantifies mast cells and their degranulation status [2] [5].
    • Immunohistochemistry (IHC): Uses antibodies to detect specific immune cells (e.g., CD3+ T cells) or inflammatory markers [1].
Molecular Pathway Interrogation

This reveals the underlying immune and pruritic mechanisms, strengthening translational validity.

  • Transcriptome Profiling: Isolate RNA from challenged skin for microarray or RNA-seq analysis to identify differentially expressed genes (DEGs) and pathway enrichment [1].
  • Cytokine Measurement: Use techniques like ELISA or quantitative PCR (qPCR) to measure levels of key cytokines/chemokines (e.g., TSLP, IL-33, IL-4, IL-13, CXCL9/10) in skin tissue or serum [1] [4].
  • Pharmacological Inhibition: Systemically administer neutralizing antibodies (e.g., anti-TSLP) or specific receptor antagonists (e.g., for serotonin or endothelin) prior to behavior recording to confirm the functional role of identified pathways [1] [3].

The experimental workflow for establishing and validating the model can be visualized as follows:

G cluster_1 In-Vivo Assessment cluster_3 Functional Validation Start Start: Animal Model Establishment Step1 Sensitization & Elicitation (e.g., Urushiol application) Start->Step1 Step2 Phenotypic Characterization Step1->Step2 Step3 Tissue & Molecular Analysis Step2->Step3 Sub2_1 Scratching Behavior (Video Recording) Step2->Sub2_1 Sub2_2 Clinical Scoring (Erythema/Edema) Step2->Sub2_2 Step4 Pathway Validation Step3->Step4 Sub3_1 Histopathology (H&E, Toluidine Blue) Step3->Sub3_1 Sub3_2 Transcriptomics (RNA-seq, Microarray) Step3->Sub3_2 Sub3_3 Cytokine Measurement (ELISA, qPCR) Step3->Sub3_3 End Translational Validation Outcome Step4->End Sub4_1 Pharmacological Inhibition Step4->Sub4_1 Sub4_2 Genetic Knockout Models Step4->Sub4_2

Key Signaling Pathways in Urushiol-Induced ACD

The immune and pruritic response in urushiol-induced ACD involves a complex network of cells and signaling molecules. The diagram below illustrates the core pathways that have been validated as critical in the mouse model and are relevant to human poison ivy ACD.

G cluster_immune Immune Cell Activation & Cytokine Release cluster_pruritus Pruritus (Itch) Signaling Urushiol Urushiol KC Keratinocyte (KC) Urushiol->KC LC Langerhans Cell (LC) Urushiol->LC TSLP TSLP KC->TSLP IL33 IL33 KC->IL33 Tcell T Cell (CD4+, CD8+) LC->Tcell Antigen Presentation Mast Mast Cell IL4 IL4 Mast->IL4 IL6 IL6 Mast->IL6 IFNγ IFNγ Tcell->IFNγ Basophil Basophil Basophil->IL4 IL13 IL13 Basophil->IL13 Neuron Sensory Neuron TSLP->Neuron TSLP IL33->Neuron IL-33 IL4->Neuron IL-4 IL13->Neuron IL-13 Behavior Scratching Behavior Neuron->Behavior ET1 Endothelin-1 (ET-1) ET1->Neuron 5HT Serotonin (5-HT) 5HT->Neuron AntiTSLP α-TSLP mAb AntiTSLP->TSLP Inhibitor 5-HT/ET-1 Inhibitors Inhibitor->ET1 Inhibitor->5HT

Translationally Relevant Insights for Drug Development

The validated urushiol model provides critical insights that can guide therapeutic strategy:

  • Ineffectiveness of Antihistamines: The model confirms that histamine is not a primary pruritogen in this ACD form, explaining clinical observations and highlighting the need for novel therapies targeting TSLP, IL-33, serotonin, or endothelin [1] [3].
  • Mast Cells as a Therapeutic Target: Mast cells are recruited and activated in the model, releasing pruritogenic cytokines like IL-6. The natural compound Aloe-emodin has been shown to alleviate pruritus by inhibiting mast cell degranulation, identifying a potential therapeutic pathway [5].
  • Fibroblasts Amplify Inflammation: Single-cell transcriptomics reveals that dermal fibroblasts, upon stimulation by T-cell-derived IFN-γ, produce T-cell chemokines (CXCL9/CXCL10). This creates a feed-forward loop that amplifies inflammation, presenting another potential target for intervention [4].

References

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GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin]

Pictograms

Irritant

Irritant

Wikipedia

Urushiol II

Use Classification

Lipids -> Polyketides [PK] -> Phenolic lipids [PK15] -> Alkyl catechols and derivatives [PK1502]

Dates

Last modified: 04-14-2024

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